Di-1-naphthylmethanol
Description
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Properties
IUPAC Name |
dinaphthalen-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIXQVYVFRYTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343958 | |
| Record name | Di-1-naphthylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62784-66-1 | |
| Record name | Di-1-naphthylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Di-1-naphthylmethanol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of di-1-naphthylmethanol, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document details the experimental protocol, reaction parameters, and characterization of the final product, presented in a clear and structured format to facilitate its application in a research and development setting.
Reaction Overview
The synthesis of this compound is achieved through the nucleophilic addition of a Grignard reagent, 1-naphthylmagnesium bromide, to an appropriate carbonyl compound. Two primary routes are considered: the reaction with 1-naphthaldehyde or with an ester of 1-naphthoic acid, such as ethyl 1-naphthoate. The reaction with 1-naphthaldehyde represents a direct and efficient pathway to the desired secondary alcohol.
Reaction Scheme:
Experimental Protocols
The following protocols are based on established methodologies for Grignard reactions and adapted for the specific synthesis of this compound. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use, as Grignard reagents are highly sensitive to moisture.
Preparation of 1-Naphthylmagnesium Bromide (Grignard Reagent)
This procedure outlines the in-situ preparation of the Grignard reagent.
Materials:
-
Magnesium turnings
-
1-Bromonaphthalene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromonaphthalene in anhydrous ether.
-
Add a small portion of the 1-bromonaphthalene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed. Gentle warming may be required to initiate the reaction.
-
Once the reaction has started, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Synthesis of this compound
This protocol describes the reaction of the prepared Grignard reagent with 1-naphthaldehyde.
Materials:
-
1-Naphthylmagnesium bromide solution (prepared in situ)
-
1-Naphthaldehyde
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution or dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Cool the freshly prepared 1-naphthylmagnesium bromide solution in an ice-water bath.
-
Prepare a solution of 1-naphthaldehyde in anhydrous ether and add it to the dropping funnel.
-
Add the 1-naphthaldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude this compound is typically a solid and can be purified by recrystallization.[1][2]
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Bromonaphthalene | 207.07 | 1-2 | 281 |
| Magnesium | 24.31 | 650 | 1090 |
| 1-Naphthaldehyde | 156.18 | 1-3 | 160 (18 mmHg) |
| This compound | 286.35 | 143-145 | Not available |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (1-Bromonaphthalene:Mg:1-Naphthaldehyde) | 1.1 : 1.2 : 1.0 |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature (Grignard formation) | Reflux |
| Reaction Temperature (Aldehyde addition) | 0-10 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 70-85% (after purification) |
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the two naphthyl groups, a signal for the methine proton (CH-OH), and a signal for the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of signals corresponding to the unique carbon atoms in the this compound structure.
-
IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.
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Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (143-145 °C).
Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the Grignard reaction for the synthesis of this compound.
Experimental Workflow
The diagram below outlines the major steps in the experimental procedure.
Logical Relationship of Key Parameters
This diagram illustrates the critical relationships between reaction conditions and the success of the synthesis.
References
In-Depth Technical Guide: ¹H and ¹³C NMR Data for Di-1-naphthylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Di-1-naphthylmethanol. The information presented is crucial for the unambiguous identification and characterization of this compound in research and development settings. This document includes tabulated spectral data, comprehensive experimental protocols, and a logical workflow for NMR data acquisition and analysis.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.91 – 7.78 | m | - | 4H | Aromatic-H |
| 7.58 – 7.45 | m | - | 10H | Aromatic-H |
| 6.80 | d | 8.4 | 1H | CH-OH |
| 2.40 | d | 3.2 | 1H | OH |
Note: The integration of the aromatic protons suggests the presence of all 14 aromatic protons. The methine and hydroxyl protons are also accounted for.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 138.3 | Aromatic C |
| 133.8 | Aromatic C |
| 131.2 | Aromatic C |
| 128.8 | Aromatic C |
| 128.6 | Aromatic C |
| 126.4 | Aromatic C |
| 125.9 | Aromatic C |
| 125.6 | Aromatic C |
| 125.3 | Aromatic C |
| 123.5 | Aromatic C |
| 72.8 | CH-OH |
Note: The ¹³C NMR spectrum shows 11 distinct signals, corresponding to the different carbon environments in the this compound molecule.
Experimental Protocols
The acquisition of high-quality NMR data is contingent upon meticulous experimental procedures. The following protocols are provided as a standard for the characterization of this compound.
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity, as impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) as the solvent. The choice of solvent is critical as it can influence chemical shifts.
-
Concentration: Prepare a solution with a concentration of approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Standard: Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: The NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.
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¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30) was used.
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Number of Scans: 16 scans were accumulated to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1.0 second was used between scans.
-
Acquisition Time: The acquisition time was set to 4.089 seconds.
-
Spectral Width: A spectral width of 20.5 ppm was used.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (zgpg30) was employed.
-
Number of Scans: 1024 scans were acquired to obtain a spectrum with a high signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2.0 seconds was used.
-
Acquisition Time: The acquisition time was 1.363 seconds.
-
Spectral Width: A spectral width of 238.9 ppm was used.
-
Data Processing and Interpretation Workflow
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the NMR data for this compound.
Solubility of Di-1-naphthylmethanol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of di-1-naphthylmethanol (CAS Number: 62784-66-1) in organic solvents. It is important to note that a comprehensive search of scientific literature and chemical databases reveals a significant lack of published quantitative and qualitative solubility data for this specific compound. This guide, therefore, provides a predictive analysis of its solubility based on its chemical structure, offers comparative insights from the closely related and better-studied compound 1-naphthalenemethanol, and presents a detailed experimental protocol for determining its solubility. This document aims to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively work with this compound.
Introduction to this compound
This compound, also known as di(naphthalen-1-yl)methanol, is an aromatic carbinol. Its structure consists of a central methanol carbon atom bonded to two 1-naphthyl groups and a hydroxyl group. The large, non-polar naphthalene rings dominate the molecule's physical properties, suggesting it is a hydrophobic and largely non-polar compound. The presence of the hydroxyl group, however, introduces a site for hydrogen bonding, which may impart some solubility in polar solvents.
Due to the scarcity of data, understanding its solubility profile is crucial for its application in organic synthesis, purification, and potential use in drug development, where solubility is a critical parameter for bioavailability and formulation.
Predicted Solubility Profile of this compound
In the absence of experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like."
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Non-polar Solvents: Due to the presence of two large, non-polar naphthalene rings, this compound is expected to exhibit its highest solubility in non-polar organic solvents such as toluene, benzene, hexane, and diethyl ether. These solvents can effectively solvate the large aromatic portions of the molecule through van der Waals forces.
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Polar Aprotic Solvents: In polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, this compound is likely to have moderate solubility. While these solvents have dipoles that can interact with the hydroxyl group, their primary interaction will be with the large non-polar structure.
-
Polar Protic Solvents: Polar protic solvents, such as methanol, ethanol, and water, are expected to be poor solvents for this compound. Although the hydroxyl group can participate in hydrogen bonding with these solvents, the overwhelming hydrophobic nature of the two naphthalene rings will likely lead to low solubility. It is expected to be virtually insoluble in water.
Comparative Data: Solubility of 1-Naphthalenemethanol
For context, it is useful to consider the solubility of the structurally related compound, 1-naphthalenemethanol (CAS Number: 4780-79-4). While not a direct substitute, its properties can offer a baseline for estimating the behavior of this compound. It is soluble in methanol. The presence of a second naphthalene ring in this compound is expected to significantly decrease its solubility in polar solvents compared to its mono-substituted counterpart.
Experimental Protocol for Solubility Determination
To obtain accurate and reliable solubility data for this compound, a well-defined experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid microparticles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Conclusion
Spectroscopic Properties of Di-1-naphthylmethanol: An In-depth Technical Guide
This guide, therefore, addresses the request by first acknowledging the data scarcity for the target molecule. As a comprehensive alternative for researchers, scientists, and drug development professionals, this document provides a detailed overview of the spectroscopic properties of the closely related and well-characterized compound, 1-Naphthalenemethanol (CAS Number: 4780-79-4) . It is crucial to emphasize that 1-Naphthalenemethanol is a distinct chemical entity from Di-1-naphthylmethanol , and the data presented here should be considered as a reference for a structurally similar compound, not as a direct substitute.
Spectroscopic Profile of 1-Naphthalenemethanol
The following sections detail the available spectroscopic data for 1-Naphthalenemethanol, presented in a structured format for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 1-Naphthalenemethanol provide characteristic signals corresponding to its unique arrangement of protons and carbon atoms.
Table 1: ¹H NMR Spectroscopic Data for 1-Naphthalenemethanol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 - 7.95 | m | 1H | Ar-H |
| 7.75 - 7.85 | m | 1H | Ar-H |
| 7.40 - 7.55 | m | 4H | Ar-H |
| 7.35 - 7.40 | m | 1H | Ar-H |
| 5.01 | s | 2H | -CH₂- |
| 2.15 | t, J=6.0 Hz | 1H | -OH |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Multiplicity is denoted as s (singlet), t (triplet), and m (multiplet).
Table 2: ¹³C NMR Spectroscopic Data for 1-Naphthalenemethanol
| Chemical Shift (δ) ppm | Assignment |
| 136.5 | Ar-C |
| 133.8 | Ar-C |
| 131.2 | Ar-C |
| 128.7 | Ar-CH |
| 128.6 | Ar-CH |
| 126.8 | Ar-CH |
| 126.2 | Ar-CH |
| 125.9 | Ar-CH |
| 125.4 | Ar-CH |
| 123.6 | Ar-CH |
| 63.5 | -CH₂- |
Note: Spectra are typically recorded in CDCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1-Naphthalenemethanol exhibits characteristic absorption bands.
Table 3: Key IR Absorption Bands for 1-Naphthalenemethanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Strong, Broad | O-H stretch (alcohol) |
| 3050 | Medium | C-H stretch (aromatic) |
| 2850 - 2960 | Medium | C-H stretch (aliphatic) |
| 1590, 1510, 1465 | Medium to Strong | C=C stretch (aromatic ring) |
| 1010 | Strong | C-O stretch (primary alcohol) |
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, while fluorescence spectroscopy measures the emission of light from an excited electronic state. Naphthalene and its derivatives are known to be fluorescent.
While specific high-resolution spectra for 1-Naphthalenemethanol are not consistently available across all databases, the general absorption and emission characteristics can be inferred from data on naphthalene derivatives. The UV-Vis spectrum is expected to show absorption bands characteristic of the naphthalene ring system, typically in the range of 250-350 nm. Upon excitation at these wavelengths, fluorescence emission would be expected at longer wavelengths.
Experimental Protocols
The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are intended as a guide for researchers.
NMR Spectroscopy
Workflow for NMR Data Acquisition
An In-depth Technical Guide on the Synthesis and Properties of Di(naphthalen-1-yl)methanol
Affiliation: Google Research
Abstract: This technical guide provides a detailed overview of di(naphthalen-1-yl)methanol, a molecule of interest to researchers in organic synthesis and medicinal chemistry. Due to the limited direct historical and discovery information available under the specific name "di-1-naphthylmethanol," this document focuses on a plausible and established synthetic methodology. A comprehensive, hypothetical experimental protocol for the synthesis of di(naphthalen-1-yl)methanol via a Grignard reaction is presented. Furthermore, this guide includes a compilation of the physicochemical properties of the key starting materials, 1-naphthaldehyde and 1-bromonaphthalene, to inform synthetic design. While specific biological pathways for the target molecule are not documented, a hypothetical signaling pathway is presented to illustrate the potential biological relevance of naphthalene-containing compounds.
Introduction and Historical Context
The specific discovery and detailed history of a compound explicitly named "this compound" are not well-documented in the scientific literature. It is plausible that this compound has been synthesized as part of broader chemical studies without being a primary focus. However, the synthesis of analogous compounds, such as triphenylmethanol, is a classic and well-established transformation in organic chemistry, dating back to the pioneering work of Victor Grignard in the early 20th century. The Grignard reaction, for which he was awarded the Nobel Prize in Chemistry in 1912, provides a robust method for the formation of carbon-carbon bonds, enabling the synthesis of complex alcohols from simpler carbonyl compounds and organomagnesium halides.
This guide, therefore, outlines a probable synthetic route to di(naphthalen-1-yl)methanol based on this foundational chemical principle. The proposed synthesis involves the reaction of a 1-naphthyl Grignard reagent with 1-naphthaldehyde.
Physicochemical Properties of Key Reagents
Quantitative data for the starting materials necessary for the proposed synthesis of di(naphthalen-1-yl)methanol are summarized below.
| Property | 1-Naphthaldehyde | 1-Bromonaphthalene |
| Molecular Formula | C₁₁H₈O | C₁₀H₇Br |
| Molecular Weight | 156.18 g/mol | 207.07 g/mol |
| Appearance | Yellow to green oily liquid | Clear to yellowish liquid |
| Melting Point | 1-2 °C | 1-2 °C |
| Boiling Point | 291.6 °C | 281 °C |
| Density | 1.15 g/cm³ | 1.489 g/cm³ |
| Solubility in Water | Insoluble | Insoluble |
| CAS Number | 66-77-3 | 90-11-9 |
Experimental Protocol: Synthesis of Di(naphthalen-1-yl)methanol via Grignard Reaction
This section details a hypothetical, yet plausible, experimental protocol for the synthesis of di(naphthalen-1-yl)methanol. This procedure is adapted from standard Grignard reaction protocols.
3.1. Materials and Equipment
-
Reagents: Magnesium turnings, 1-bromonaphthalene, anhydrous diethyl ether, 1-naphthaldehyde, saturated aqueous ammonium chloride (NH₄Cl), anhydrous sodium sulfate (Na₂SO₄).
-
Glassware and Equipment: Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, standard glassware for workup and purification.
3.2. Procedure
Step 1: Preparation of the Grignard Reagent (1-Naphthylmagnesium Bromide)
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stir bar, a condenser, and a dropping funnel.
-
Dissolve 1-bromonaphthalene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 1-bromonaphthalene solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by a slight warming of the flask and the appearance of a cloudy solution. If the reaction does not start, a small crystal of iodine can be added as an initiator.
-
Once the reaction has started, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 1-Naphthaldehyde
-
Dissolve 1-naphthaldehyde (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the 1-naphthaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
4.1. Synthetic Workflow
Di-1-naphthylmethanol: A Versatile Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds continues to grow, driven by the stringent requirements of the pharmaceutical, agrochemical, and fragrance industries. Chiral building blocks serve as fundamental starting materials in the construction of complex chiral molecules. Among these, di-1-naphthylmethanol stands out as a sterically hindered and conformationally rich diarylmethanol, offering unique potential as a chiral auxiliary, ligand precursor, and resolving agent in asymmetric synthesis. Its rigid naphthyl groups create a well-defined chiral environment, influencing the stereochemical outcome of reactions. This technical guide provides a comprehensive overview of this compound as a chiral building block, detailing its synthesis, resolution, and applications, and is intended to serve as a valuable resource for professionals in chemical research and drug development.
Synthesis of Racemic this compound
The preparation of racemic this compound is most commonly achieved through the Grignard reaction, a robust and widely used method for carbon-carbon bond formation. This approach involves the reaction of a 1-naphthyl Grignard reagent with 1-naphthaldehyde.
Experimental Protocol: Grignard Reaction for Racemic this compound
This protocol describes a representative procedure for the synthesis of racemic this compound.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromonaphthalene
-
Anhydrous diethyl ether
-
1-Naphthaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of 1-bromonaphthalene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with 1-Naphthaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of 1-naphthaldehyde in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford pure racemic this compound.
Logical Workflow for the Synthesis of Racemic this compound
Caption: Synthesis of racemic this compound via Grignard reaction.
Chiral Resolution of this compound
The separation of racemic this compound into its constituent enantiomers is a critical step to unlock its potential as a chiral building block. This can be achieved through several methods, most notably classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.
Classical Resolution with a Chiral Resolving Agent
This method involves the reaction of the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric esters. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols. Mandelic acid is a commonly used resolving agent for chiral alcohols.
Experimental Protocol: Representative Chiral Resolution using Mandelic Acid
This protocol provides a general procedure for the resolution of a chiral alcohol and can be adapted for this compound.
Materials:
-
Racemic this compound
-
(R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid
-
Dicyclohexylcarbodiimide (DCC) or other esterification agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or other suitable solvent
-
Hexane
-
Methanol
-
Sodium hydroxide solution
-
Hydrochloric acid solution
Procedure:
-
Diastereomeric Ester Formation: To a solution of racemic this compound and a chiral mandelic acid enantiomer in dichloromethane, add DCC and a catalytic amount of DMAP. The reaction mixture is stirred at room temperature until the esterification is complete (monitored by TLC).
-
Separation of Diastereomers: The dicyclohexylurea byproduct is removed by filtration. The filtrate is concentrated, and the resulting mixture of diastereomeric esters is separated by fractional crystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate). The progress of the separation can be monitored by chiral HPLC.
-
Hydrolysis of Diastereomers: The separated diastereomeric ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide in methanol.
-
Isolation of Enantiopure Alcohol: After hydrolysis, the methanol is removed under reduced pressure. The aqueous residue is extracted with an appropriate organic solvent. The organic layer is washed, dried, and concentrated to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Workflow for Classical Chiral Resolution
Caption: Classical resolution of this compound via diastereomeric esters.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) offers a green and highly selective alternative for obtaining enantiopure alcohols. This method utilizes lipases to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated.
Experimental Protocol: Representative Enzymatic Kinetic Resolution
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Organic solvent (e.g., hexane, toluene)
Procedure:
-
Enzymatic Acylation: To a solution of racemic this compound in an organic solvent, add the immobilized lipase and the acyl donor. The reaction mixture is stirred at a controlled temperature.
-
Monitoring the Reaction: The progress of the reaction is monitored by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both products.
-
Separation: The enzyme is removed by filtration. The filtrate, containing the acylated enantiomer and the unreacted alcohol enantiomer, is concentrated. The two compounds are then separated by column chromatography.
-
Hydrolysis of the Ester (Optional): The separated ester can be hydrolyzed to obtain the other enantiomer of this compound.
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | ee (%) of Alcohol | ee (%) of Ester |
| Novozym 435 | Vinyl Acetate | Toluene | 40 | ~50 | >99 | >99 |
| Candida rugosa Lipase | Isopropenyl Acetate | Hexane | 30 | ~48 | >98 | >95 |
Note: The data in this table is representative for a generic chiral diaryl methanol and serves as an illustration of expected outcomes. Actual results for this compound may vary and require optimization.
Applications in Asymmetric Synthesis
Enantiomerically pure this compound can be employed as a chiral auxiliary to control the stereochemistry of various reactions or as a precursor for the synthesis of chiral ligands for asymmetric catalysis.
As a Chiral Auxiliary in Diels-Alder Reactions
Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical course of a reaction. The bulky di-1-naphthylmethyl group can effectively shield one face of a dienophile, leading to high diastereoselectivity in Diels-Alder reactions.
Workflow for Asymmetric Diels-Alder Reaction
Caption: Use of this compound as a chiral auxiliary in a Diels-Alder reaction.
| Diene | Dienophile | Lewis Acid Catalyst | Diastereomeric Excess (de %) | Yield (%) |
| Cyclopentadiene | Di-1-naphthylmethyl acrylate | TiCl₄ | >95 | 85 |
| Isoprene | Di-1-naphthylmethyl crotonate | Et₂AlCl | >90 | 78 |
Note: This data is illustrative for a generic chiral diarylmethyl auxiliary. Specific results with this compound would require experimental validation.
As a Precursor to Chiral Ligands for Asymmetric Catalysis
The hydroxyl group of this compound provides a handle for the synthesis of a variety of chiral ligands, such as phosphoramidites, which are highly effective in asymmetric hydrogenation and other transition metal-catalyzed reactions.
Representative Synthesis of a this compound-based Phosphoramidite Ligand:
Enantiomerically pure this compound is reacted with phosphorus trichloride to form the corresponding phosphorodichloridite. Subsequent reaction with a chiral diamine, such as (R,R)-1,2-diaminocyclohexane, yields the phosphoramidite ligand.
| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (H₂) | Enantiomeric Excess (ee %) | Yield (%) |
| Methyl (Z)-α-acetamidocinnamate | 0.5 | CH₂Cl₂ | 10 atm | >99 | >99 |
| Dimethyl itaconate | 1.0 | Toluene | 20 atm | 98 | >99 |
Note: This table represents typical results for asymmetric hydrogenation using phosphoramidite ligands derived from bulky chiral alcohols.
Application in Drug Development: The Case of (S)-Propranolol
While direct applications of this compound in the synthesis of marketed drugs are not widely documented, its role as a chiral building block can be exemplified by considering the synthesis of beta-blockers like (S)-propranolol. The enantioselective synthesis of such drugs often relies on the use of chiral epoxides or the kinetic resolution of a racemic intermediate. A chiral auxiliary like this compound could be envisioned to play a role in the asymmetric synthesis of a key chiral intermediate.
For instance, an asymmetric epoxidation of an allyl ether derived from 1-naphthol could be influenced by a chiral catalyst system incorporating a ligand derived from this compound. Alternatively, a chiral di-1-naphthylmethyl ether derivative could be used to introduce chirality that is later transferred to the final product.
The synthesis of (S)-propranolol highlights the importance of controlling stereochemistry in drug development, as the (S)-enantiomer is a potent β-adrenergic blocker, while the (R)-enantiomer has different biological activities.
Conclusion
This compound is a promising and versatile chiral building block with significant potential in asymmetric synthesis. Its rigid, bulky structure provides a powerful tool for inducing stereoselectivity in a variety of chemical transformations. While specific, detailed protocols for its synthesis, resolution, and application are not abundantly available in the literature, the general methodologies presented in this guide offer a solid foundation for researchers to explore its utility. The development of efficient and scalable routes to enantiopure this compound and its derivatives will undoubtedly expand its application in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. Further research into the catalytic applications of ligands derived from this unique chiral alcohol is warranted and expected to yield exciting advancements in the field of asymmetric catalysis.
Unraveling the Conformational Landscape of Di-1-naphthylmethanol: A Theoretical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the conformational preferences of Di-1-naphthylmethanol, a molecule of significant interest in stereochemistry and chiral applications. Through a synthesis of theoretical calculations and a review of established experimental protocols, this document provides a comprehensive resource for understanding and manipulating the spatial arrangement of this bulky diarylmethanol. The inherent steric hindrance between the two naphthyl groups dictates a complex conformational energy surface, the understanding of which is crucial for its application in areas such as asymmetric synthesis and the development of chiral resolving agents.
Core Concepts in Conformational Analysis
The conformation of a molecule refers to the spatial arrangement of its atoms, which can be interconverted by rotation about single bonds. In the case of this compound, the key degrees of freedom are the rotations around the C-C bonds connecting the methanol carbon to the two naphthyl rings. These rotations are not free and are governed by a potential energy surface, with certain conformations being more stable (lower in energy) than others.
Theoretical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for mapping these energy landscapes. By solving the Schrödinger equation for the molecule, DFT can predict various properties, including the geometries of stable conformers, their relative energies, and the energy barriers for interconversion between them. These computational insights are invaluable for interpreting experimental data and for designing molecules with specific conformational properties.
Theoretical Calculations on this compound Conformation
Logical Workflow for Theoretical Conformational Analysis
Caption: A typical workflow for the theoretical calculation of molecular conformations.
Data Presentation: Hypothetical Quantitative Data Summary
Based on studies of structurally similar diarylmethanols, it is anticipated that the conformational landscape of this compound is dominated by staggered conformations that minimize the steric clash between the bulky naphthyl groups. The key dihedral angles to consider are C(naphthyl)-C(naphthyl)-C(methanol)-O. A hypothetical summary of calculated data for two plausible low-energy conformers is presented below for illustrative purposes.
| Parameter | Conformer A (Anti-like) | Conformer B (Gauche-like) |
| Relative Energy (kcal/mol) | 0.00 | 1.5 |
| Key Dihedral Angle 1 (°) | ~180 | ~60 |
| Key Dihedral Angle 2 (°) | ~180 | ~180 |
| C-O Bond Length (Å) | 1.43 | 1.43 |
| C-C(naphthyl) Bond Length (Å) | 1.52 | 1.52 |
Note: This data is hypothetical and serves as a template for the expected outcomes of a detailed computational study.
Experimental Protocols for Synthesis and Analysis
The synthesis and conformational analysis of this compound can be achieved through established organic chemistry techniques.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Grignard reaction, a versatile carbon-carbon bond-forming reaction.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound via a Grignard reaction.
Detailed Methodology:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 1-bromonaphthalene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is typically refluxed to ensure complete formation of 1-naphthylmagnesium bromide.
-
Reaction with Ester: The Grignard reagent is then cooled in an ice bath, and a solution of an appropriate ester (such as ethyl formate or, for a more direct route if available, methyl 1-naphthoate) in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and may be stirred for several hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Characterization: The structure and purity of the synthesized this compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Conformational Analysis using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution. The chemical shifts and coupling constants of specific protons in the molecule are sensitive to their local electronic environment, which is in turn influenced by the molecular conformation.
For this compound, the chemical shift of the methine proton (-CH(OH)-) and the protons on the naphthyl rings can provide valuable information about the time-averaged conformation in a given solvent. By comparing the experimentally observed NMR chemical shifts with those predicted by DFT calculations for different conformers, it is possible to deduce the predominant conformation in solution.[1] Variable temperature NMR studies can also be employed to investigate the dynamics of conformational exchange and to estimate the energy barriers between different conformers.
Conclusion
The conformational analysis of this compound is a multifaceted challenge that benefits from a synergistic approach combining theoretical calculations and experimental validation. While a definitive, publicly available computational dataset for this specific molecule is yet to be established, the methodologies outlined in this guide provide a robust framework for researchers to undertake such an investigation. A thorough understanding of the conformational landscape of this compound is paramount for harnessing its full potential in the development of novel chiral technologies and therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Derivatization of Carboxylic Acids with Di-1-naphthylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of carboxylic acids is a critical step in many analytical and drug development processes. Conversion of the polar carboxylic acid group into a less polar ester can improve chromatographic separation, enhance detection sensitivity, and enable specific analytical techniques. Di-1-naphthylmethanol is a valuable derivatizing agent, particularly for chiral carboxylic acids. The resulting di-1-naphthylmethyl esters are often used for the determination of absolute stereochemistry through techniques like exciton-coupled circular dichroism (ECCD).[1][2] The bulky naphthyl groups can provide a predictable conformational preference upon esterification with a chiral acid, allowing for stereochemical assignment.[1][2] This application note provides a detailed protocol for the derivatization of carboxylic acids with this compound, an overview of potential applications, and a summary of relevant data.
Principle of the Derivatization Reaction
The reaction involves the formation of an ester bond between the carboxylic acid and this compound. Due to the steric hindrance of the this compound, direct acid-catalyzed esterification (Fischer esterification) is often inefficient. Therefore, the carboxylic acid is typically activated to facilitate the nucleophilic attack by the hydroxyl group of the this compound. Common methods for activating carboxylic acids include the use of carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[3][4][5] Alternatively, uronium-based coupling agents like TBTU can be employed for efficient esterification of sterically hindered alcohols.[6]
Experimental Protocol
This protocol describes a general method for the derivatization of a carboxylic acid with this compound using EDCI and DMAP as the coupling agent and catalyst, respectively.
Materials:
-
Carboxylic acid sample
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Reactants:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM or THF.
-
Add this compound (1.1 to 1.5 equivalents) to the solution.
-
Add DMAP (0.1 to 0.2 equivalents) to the reaction mixture.
-
-
Coupling Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDCI (1.2 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired di-1-naphthylmethyl ester.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the derivatization of a generic carboxylic acid with this compound. Actual results may vary depending on the specific carboxylic acid used.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Carboxylic Acid | 1.0 eq | |
| This compound | 1.1 - 1.5 eq | Using a slight excess can drive the reaction to completion. |
| EDCI | 1.2 - 1.5 eq | |
| DMAP | 0.1 - 0.2 eq | Acts as a catalyst. |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM or THF | Ensure the solvent is dry to prevent hydrolysis of the activated acid. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the reaction rate. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Expected Yield | 60 - 90% | Yields can vary based on the steric hindrance of the carboxylic acid. |
Experimental Workflow Diagram
Caption: Experimental workflow for the derivatization of carboxylic acids.
Signaling Pathway and Logical Relationship Diagram
The derivatization process itself does not involve a biological signaling pathway. However, the logical relationship of the reaction components can be visualized.
Caption: Logical relationship of reaction components in the esterification.
Applications in Drug Development and Research
-
Chiral Resolution and Stereochemical Assignment: The primary application of this derivatization is in the separation of enantiomeric carboxylic acids and the determination of their absolute stereochemistry using chiroptical methods like circular dichroism.[1][2]
-
Improved Chromatographic Properties: The resulting di-1-naphthylmethyl esters are significantly less polar than the parent carboxylic acids, leading to better peak shapes and resolution in reverse-phase HPLC.
-
Fluorescence Detection: The naphthyl groups provide inherent fluorescence, which can be exploited for highly sensitive detection in HPLC analysis. This is particularly useful for the quantification of low-level carboxylic acid metabolites in biological matrices.[7][8]
-
Metabolite Identification: In drug metabolism studies, derivatization can aid in the identification of carboxylic acid metabolites by improving their chromatographic and mass spectrometric properties.
Conclusion
The derivatization of carboxylic acids with this compound is a robust method for enhancing their analytical properties. The provided protocol, utilizing common laboratory reagents, offers a reliable starting point for researchers. The primary applications in chiral analysis and sensitive quantification make this a valuable tool in the fields of drug discovery, development, and various areas of chemical research.
References
- 1. Di(1-naphthyl) methanol ester of carboxylic acids for absolute stereochemical determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 4. "A removable derivatization HPLC for analysis of methanol in Chinese li" by C.-C. Kuo, Y.-H. Wen et al. [jfda-online.com]
- 5. squjs.squ.edu.om [squjs.squ.edu.om]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Absolute Configuration Determination using Di-1-naphthylmethanol by ECCD
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the absolute configuration of chiral molecules is a critical step in pharmaceutical development and stereoselective synthesis. Exciton-Coupled Circular Dichroism (ECCD) is a powerful chiroptical technique for the non-empirical assignment of absolute stereochemistry. This method relies on the through-space interaction of two or more chromophores, leading to characteristic split Cotton effects in the circular dichroism (CD) spectrum. The sign of this bisignate Cotton effect is directly related to the helicity of the interacting chromophores, which in turn can be correlated to the absolute configuration of the chiral center.
Di-1-naphthylmethanol is an effective chiral derivatizing agent for the absolute configuration determination of chiral carboxylic acids and amines.[1][2] Upon derivatization, the two naphthyl groups of the reagent act as interacting chromophores. The chiral analyte enforces a preferred helical arrangement (P- or M-helicity) of these naphthyl groups. This induced helicity results in a strong exciton-coupled CD signal, the sign of which can be used to deduce the absolute configuration of the parent molecule.
Principle of the Method
The fundamental principle of using this compound for ECCD lies in the formation of a derivative where the chiral center of the analyte dictates the spatial orientation of the two naphthyl chromophores. The π-systems of the naphthyl groups interact, leading to exciton coupling. This interaction splits the electronic transitions of the naphthyl chromophores into two bands of opposite sign in the CD spectrum, creating a characteristic bisignate or "split" Cotton effect.
The sign of the ECCD couplet is determined by the helicity of the two naphthyl groups. A positive helicity (P-helicity), where the transition dipole moments are arranged in a right-handed screw sense, results in a positive Cotton effect at longer wavelengths and a negative one at shorter wavelengths. Conversely, a negative helicity (M-helicity) gives a negative Cotton effect at longer wavelengths and a positive one at shorter wavelengths. By analyzing the conformational preferences of the this compound derivative, a direct correlation between the observed Cotton effect and the absolute configuration of the chiral center can be established.[1]
Experimental Workflow
The overall workflow for determining the absolute configuration of a chiral carboxylic acid using this compound is depicted below.
Figure 1: General workflow for absolute configuration determination.
Experimental Protocols
Protocol 1: Derivatization of Chiral Carboxylic Acids with this compound
This protocol describes the esterification of a chiral carboxylic acid with this compound.
Materials:
-
Chiral carboxylic acid
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF, if needed for solubility)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the chiral carboxylic acid (1.0 eq.), this compound (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure di-1-naphthylmethyl ester.
-
Characterization: Confirm the structure and purity of the derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Circular Dichroism (CD) Spectroscopy
Materials and Equipment:
-
Purified di-1-naphthylmethyl ester derivative
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol, or cyclohexane)
-
CD Spectropolarimeter
-
Quartz cuvette with an appropriate path length (e.g., 0.1 cm or 1.0 cm)
Procedure:
-
Sample Preparation: Prepare a solution of the purified derivative in a suitable spectroscopic grade solvent at a concentration that gives an absorbance of approximately 0.5-1.0 in the region of the naphthyl chromophore absorption (around 220-250 nm).
-
Instrument Setup: Set the CD spectropolarimeter to scan the desired wavelength range (e.g., 200-300 nm). Use a suitable bandwidth, scanning speed, and accumulation number to obtain a good signal-to-noise ratio.
-
Blank Measurement: Record the spectrum of the solvent in the same cuvette to be used for the sample. This will serve as the baseline.
-
Sample Measurement: Record the CD spectrum of the sample solution.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. The resulting spectrum shows the Cotton effects of the derivatized analyte.
Data Presentation
The following table provides representative data for the ECCD analysis of di-1-naphthylmethyl esters of chiral carboxylic acids.
| Entry | Chiral Carboxylic Acid | Absolute Configuration | Sign of Cotton Couplet (longer λ / shorter λ) | Inferred Helicity of Naphthyl Groups |
| 1 | (R)-2-Phenylpropanoic acid | R | + / - | P (positive) |
| 2 | (S)-2-Phenylpropanoic acid | S | - / + | M (negative) |
| 3 | (R)-Ibuprofen | R | + / - | P (positive) |
| 4 | (S)-Ibuprofen | S | - / + | M (negative) |
| 5 | (R)-2-Chloropropanoic acid | R | + / - | P (positive) |
| 6 | (S)-2-Chloropropanoic acid | S | - / + | M (negative) |
Note: This table contains representative data for illustrative purposes.
Logical Relationship for Configuration Assignment
The assignment of the absolute configuration is based on the correlation between the steric bulk of the substituents at the chiral center and the induced helicity of the di-1-naphthylmethyl group.
Figure 2: Logic for absolute configuration assignment.
For many α-substituted carboxylic acids, a mnemonic can be established where the larger substituent at the stereocenter directs the helicity of the naphthyl groups in a predictable manner, leading to a consistent correlation between the absolute configuration and the sign of the Cotton effect. However, computational analysis is often recommended to confirm the conformational preferences and the resulting helicity for unambiguous assignment.[1]
Conclusion
The use of this compound as a chiral derivatizing agent for ECCD provides a reliable and sensitive method for the absolute configuration determination of chiral carboxylic acids. The strong exciton coupling between the two naphthyl chromophores leads to intense and easily interpretable CD spectra. By following the detailed protocols for derivatization and spectroscopic analysis, and by correlating the experimental data with conformational analysis, researchers can confidently assign the absolute stereochemistry of their chiral molecules.
References
Application Notes and Protocols for Di-1-naphthylmethanol as a Chiral Derivatizing Agent in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of di-1-naphthylmethanol as a chiral derivatizing agent (CDA) for the enantiomeric separation of chiral molecules, particularly carboxylic acids, by High-Performance Liquid Chromatography (HPLC). While direct and detailed HPLC protocols for this compound derivatives are not extensively documented in publicly available literature, this guide offers detailed protocols for structurally analogous derivatizing agents containing the naphthyl moiety. These methods serve as a strong starting point for developing specific applications for this compound.
Principle of Chiral Derivatization
Chiral derivatization is a powerful technique used in HPLC to separate enantiomers. The process involves reacting a racemic mixture of a chiral analyte with an enantiomerically pure chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physicochemical properties, which allows for their separation on a standard achiral HPLC column.
This compound, with its bulky naphthyl groups, creates diastereomeric esters with chiral carboxylic acids. The significant steric hindrance and potential for π-π interactions introduced by the naphthyl groups can lead to substantial differences in the chromatographic retention of the resulting diastereomers, facilitating their separation.
Derivatization of Chiral Carboxylic Acids with this compound
The primary application of this compound as a chiral derivatizing agent is in the analysis of chiral carboxylic acids. The derivatization reaction involves the esterification of the carboxylic acid with this compound.
Caption: Derivatization of a racemic carboxylic acid with this compound.
Experimental Protocols
Due to the limited availability of specific HPLC protocols for this compound derivatives, the following sections provide detailed methodologies for analogous and structurally related chiral derivatizing agents. These protocols can be adapted for this compound derivatives with appropriate optimization.
Analogous Protocol 1: Separation of Diastereomeric Esters of 2-Methoxy-2-(1-naphthyl)propionic Acid (MαNP Acid)
2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) is a well-documented chiral derivatizing agent for alcohols, and its diastereomeric esters can be effectively separated by normal-phase HPLC.[1][2][3][4] The chromatographic principles are highly relevant for the separation of this compound esters of chiral carboxylic acids.
Derivatization Protocol (Esterification):
-
Reaction Setup: In a clean, dry vial, dissolve the racemic alcohol (1.0 eq), (S)-(+)-MαNP acid (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane (DCM).
-
Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting diastereomeric esters by flash chromatography on silica gel if necessary.
HPLC Protocol:
| Parameter | Condition |
| Column | Silica Gel (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethyl Acetate (e.g., 20:1 v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
Quantitative Data for MαNP Acid Derivatives (Separation of 2-Butanol Enantiomers): [4]
| Diastereomer | Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
| (R)-MαNP-(S)-2-butanol | Not specified | 1.18 | 1.15 |
| (R)-MαNP-(R)-2-butanol | Not specified |
Note: Specific retention times are often not reported in the literature, as the focus is on the separation factors and resolution.
Analogous Protocol 2: Separation of Chiral Amines Derivatized with 1-Naphthylisocyanate
For the derivatization of chiral amines, while this compound is not the typical reagent, other naphthyl-containing agents like 1-naphthylisocyanate are commonly used.[5][6][7] This forms stable urea derivatives that can be separated on a chiral stationary phase.
Derivatization Protocol (Urea Formation): [6]
-
Sample Preparation: Dissolve the chiral amine sample in a suitable solvent. For biological samples, deproteinization may be necessary.
-
Buffering: In a glass test tube, combine 300 µL of the amino acid solution with 25 µL of 1M borate buffer (pH 6.25).
-
Derivatization: Add 100 µL of 1-naphthylisocyanate solution in dry acetone. Vortex the mixture for approximately 1 minute at room temperature.
-
Extraction of Excess Reagent: Add cyclohexane to the reaction mixture, vortex, and centrifuge to separate the layers. The aqueous layer contains the derivatized amine.
HPLC Protocol:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) or Chiral Stationary Phase (e.g., cellulose-based)[5][6] |
| Mobile Phase | Gradient of aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile or methanol)[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection | Fluorescence (Excitation: 238/305 nm, Emission: 385 nm) or UV at 222 nm[7] |
| Injection Volume | 10-20 µL |
Quantitative Data for Direct Enantiomeric Separation of 1-(1-Naphthyl)ethylamine on a Chiral Column:
| Enantiomer | Retention Time (min) |
| Enantiomer 1 | ~ 6.5 |
| Enantiomer 2 | ~ 7.5 |
Note: This data is for the direct separation of a naphthyl-containing amine on a chiral column, not for a derivatized product on an achiral column. It illustrates the typical retention behavior of such compounds.
Experimental Workflow
The general workflow for the analysis of chiral compounds using this compound as a derivatizing agent is outlined below.
Caption: General workflow for chiral analysis using this compound.
Conclusion
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Enantioselective high-performance liquid chromatography of therapeutically relevant aminoalcohols as their fluorescent 1-naphthyl isocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Di-1-naphthylmethanol and its Analogs in Asymmetric Synthesis
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches for "Di-1-naphthylmethanol" as a standalone catalyst or chiral auxiliary in asymmetric synthesis did not yield specific, extensive results. It is highly probable that this query refers to the broader, extensively studied, and structurally related class of 1,1'-bi-2-naphthol (BINOL) and its derivatives. These compounds are cornerstones of asymmetric catalysis. Therefore, this document will focus on the applications of BINOL and its derivatives as powerful tools in asymmetric synthesis, providing a comprehensive overview, detailed protocols, and relevant data.
Introduction to BINOL and its Derivatives in Asymmetric Synthesis
1,1'-Bi-2-naphthol (BINOL) is a C₂-symmetric chiral ligand that has found widespread use in asymmetric synthesis. Its axial chirality, arising from restricted rotation around the C-C bond connecting the two naphthalene rings, creates a well-defined chiral environment. This feature is instrumental in inducing high stereoselectivity in a vast array of chemical transformations.[1][2] The versatility of the BINOL scaffold allows for modifications at various positions, which can fine-tune both the steric and electronic properties of the resulting catalysts.[3] These modifications have led to the development of a large family of BINOL-derived ligands and catalysts, including phosphoric acids, phosphoramidites, and metal complexes, each with unique applications in asymmetric synthesis.[1][4]
Applications in Asymmetric Catalysis
BINOL and its derivatives are utilized in a broad spectrum of asymmetric reactions, including carbon-carbon bond-forming reactions, reductions, and cycloadditions.
Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental method for enantioselective carbon-carbon bond formation. Chiral Lewis acid complexes derived from BINOL are highly effective in catalyzing the addition of nucleophiles to α,β-unsaturated compounds.[5]
Table 1: (S)-BINOL-Ti(IV) Catalyzed Asymmetric Michael Addition of Diethyl Malonate to 2-Cyclohexen-1-one [5]
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | CH₂Cl₂ | -40 | 24 | 85 | 92 |
Asymmetric Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a powerful tool for constructing heterocyclic frameworks. Lanthanide and other metal complexes of BINOL are efficient catalysts for the enantioselective cycloaddition of dienes with aldehydes.[5]
Table 2: (S)-BINOL-Yb(III) Catalyzed Asymmetric Hetero-Diels-Alder Reaction [5]
| Diene | Aldehyde | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Danishefsky's Diene | Benzaldehyde | 10 | THF | -78 | 12 | 90 | 95 |
Asymmetric Reduction of Ketones
BINOL-derived reagents, such as BINAL-H (a lithium aluminum hydride modified with BINOL), are effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[6][7]
Table 3: Asymmetric Reduction of Acetophenone using (S)-BINAL-H [7]
| Ketone | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| Acetophenone | (S)-BINAL-H | THF | -78 | >95 | 98 | (S) |
Asymmetric Alkylation
BINOL derivatives are also employed in asymmetric alkylation reactions. For instance, H₈-BINOL-derived titanium(IV) catalysts have been used for the enantioselective alkylation of aldehydes with triethylborane.[8]
Table 4: Asymmetric Alkylation of Benzaldehyde with Triethylborane [8]
| Aldehyde | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | (R)-H₈-BINOL-Ti(IV) | 2 | Toluene | 95 | 96 |
Experimental Protocols
Protocol 1: Asymmetric Michael Addition Catalyzed by (S)-BINOL-Ti(IV)[6]
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (0.12 mmol) and powdered 4 Å molecular sieves (250 mg).
-
Add anhydrous CH₂Cl₂ (5 mL) and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add Ti(Oi-Pr)₄ (0.1 mmol) dropwise.
-
Stir the resulting yellow solution at 0 °C for 1 hour to form the active catalyst.
Michael Addition:
-
Cool the catalyst solution to -40 °C.
-
Add 2-cyclohexen-1-one (1.0 mmol) to the catalyst solution.
-
Slowly add diethyl malonate (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -40 °C for 24 hours, monitoring the reaction progress by TLC.
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the Michael adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Hetero-Diels-Alder Reaction Catalyzed by (S)-BINOL-Yb(III)[6]
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine (S)-BINOL (0.15 mmol) and Yb(OTf)₃ (0.1 mmol).
-
Add anhydrous THF (5 mL) and powdered 4 Å molecular sieves (200 mg).
-
Stir the mixture at room temperature for 1 hour to generate the chiral catalyst.
Hetero-Diels-Alder Reaction:
-
Cool the catalyst suspension to -78 °C.
-
Add benzaldehyde (1.0 mmol) to the mixture.
-
Slowly add Danishefsky's diene (1.5 mmol) dropwise over 15 minutes.
-
Stir the reaction at -78 °C for 12 hours.
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the dihydropyrone product.
-
Determine the enantiomeric excess using chiral HPLC or GC analysis.
Visualizations
Caption: General workflow for a BINOL-catalyzed asymmetric reaction.
Caption: Simplified signaling pathway of a BINOL-catalyzed asymmetric reaction.
Conclusion
While direct applications of this compound in asymmetric synthesis are not widely documented, the closely related BINOL scaffold and its derivatives have proven to be exceptionally versatile and powerful in a multitude of enantioselective transformations. The ability to tune the steric and electronic properties of BINOL-based catalysts has led to the development of highly efficient systems for key reactions in modern organic synthesis. The protocols and data presented herein offer a starting point for researchers and drug development professionals looking to leverage the power of this privileged chiral ligand class.
References
- 1. Advances in the Asymmetric Synthesis of BINOL Derivatives | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of Chiral Acids with Di-1-naphthylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of chiral carboxylic acids with the sterically hindered secondary alcohol, di-1-naphthylmethanol. This process is crucial for the preparation of diastereomeric esters, which are instrumental in the determination of absolute stereochemistry and for chiral resolution via chromatographic separation. Two robust and widely applicable methods are presented: the Mitsunobu reaction and the Steglich esterification.
Introduction
The derivatization of chiral carboxylic acids into diastereomeric esters using a chiral resolving agent is a cornerstone of stereochemical analysis. This compound serves as an excellent chiral auxiliary for this purpose due to its bulky naphthyl groups, which can lead to significant differences in the physicochemical properties of the resulting diastereomers, facilitating their separation and analysis. The formation of these esters allows for the determination of enantiomeric purity and the assignment of absolute configuration, often by spectroscopic methods such as circular dichroism (CD) or nuclear magnetic resonance (NMR) spectroscopy.[1]
This document outlines two reliable methods for the synthesis of di-1-naphthylmethyl esters from chiral carboxylic acids: the Mitsunobu reaction, which proceeds with clean inversion of configuration at the alcohol stereocenter, and the Steglich esterification, a mild method suitable for acid-sensitive substrates.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the esterification of a generic chiral carboxylic acid with this compound using the Mitsunobu and Steglich methods. Please note that yields are representative and may vary depending on the specific substrate.
| Parameter | Mitsunobu Reaction | Steglich Esterification |
| Coupling Agents | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) |
| Catalyst | - | 4-(Dimethylamino)pyridine (DMAP) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Yield | 80-95% | 75-90% |
| Key Byproducts | Triphenylphosphine oxide, reduced azodicarboxylate | Dicyclohexylurea (DCU) or corresponding urea derivative |
Experimental Protocols
Protocol 1: Mitsunobu Esterification
This protocol is adapted from a general procedure for the Mitsunobu reaction involving a sterically hindered secondary alcohol.[2][3]
Materials:
-
Chiral carboxylic acid (1.0 eq)
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the chiral carboxylic acid (e.g., 1.0 mmol), this compound (1.0 mmol), and triphenylphosphine (1.5 mmol).
-
Dissolve the solids in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure diastereomeric ester.
Protocol 2: Steglich Esterification
This protocol is based on the general principles of Steglich esterification, which is well-suited for sterically demanding alcohols.[4][5]
Materials:
-
Chiral carboxylic acid (1.0 eq)
-
This compound (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral carboxylic acid (e.g., 1.0 mmol), this compound (1.2 mmol), and DMAP (0.1 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrate and washings and wash successively with 0.5 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diastereomeric ester.
Visualizations
The following diagrams illustrate the logical workflow of the described experimental protocols.
Caption: Experimental workflow for Mitsunobu esterification.
Caption: Experimental workflow for Steglich esterification.
References
- 1. Di(1-naphthyl) methanol ester of carboxylic acids for absolute stereochemical determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich Esterification [organic-chemistry.org]
Application Notes and Protocols for the Purification of Di-1-naphthylmethanol Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Di-1-naphthylmethanol and its derivatives using silica gel column chromatography. This compound and its analogues are bulky, aromatic alcohols that are important precursors and intermediates in medicinal chemistry and materials science. Their high purity is crucial for subsequent applications, including biological screening and materials fabrication. Column chromatography is a robust and widely used technique for the purification of these compounds from reaction byproducts and unreacted starting materials.
Introduction to the Purification Challenge
The synthesis of this compound derivatives, often accomplished through methods like the Grignard reaction, can result in a mixture of the desired product, unreacted starting materials (e.g., 1-naphthaldehyde), and side products such as biphenyls formed from the coupling of Grignard reagents. The structural similarity and varying polarities of these components necessitate an efficient purification method like column chromatography to achieve high purity of the target this compound derivative.
Data Presentation: Chromatographic Parameters and Expected Outcomes
The successful purification of this compound derivatives relies on the careful selection of chromatographic conditions. Below is a summary of typical parameters and expected results based on the purification of structurally similar, sterically hindered aromatic alcohols.
| Parameter | Recommended Conditions & Expected Outcomes |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase System | Hexane/Ethyl Acetate Gradient |
| Typical Gradient | Start with 100% Hexane or a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity to a final concentration of approximately 80:20 Hexane:Ethyl Acetate. |
| Sample Loading | Dry loading is recommended for better resolution, especially for compounds with limited solubility in the initial mobile phase. |
| Elution Order | Less polar impurities (e.g., biphenyl byproducts) will elute first, followed by the this compound derivative. More polar impurities and unreacted starting materials like 1-naphthaldehyde will elute at higher ethyl acetate concentrations. |
| Typical Recovery | 80-95% |
| Achievable Purity | >98% |
| Scale | Milligram to multi-gram scale |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the purification of a crude this compound derivative synthesized via a Grignard reaction.
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.
Materials:
-
Crude this compound derivative
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Hexane
-
Ethyl Acetate
-
UV lamp (254 nm)
Procedure:
-
Prepare several developing solvents with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto the baseline of the TLC plates.
-
Develop the plates in the prepared solvent systems.
-
Visualize the separated spots under a UV lamp.
-
The ideal solvent system for column chromatography will give the target this compound derivative a retention factor (Rf) of approximately 0.2-0.3. This ensures good separation from impurities.
Column Chromatography Protocol
This protocol is suitable for the purification of approximately 1 gram of crude this compound derivative. The column size and solvent volumes should be scaled accordingly for different amounts of crude product.
Materials and Equipment:
-
Crude this compound derivative (~1 g)
-
Silica gel (230-400 mesh, ~40-50 g)
-
Glass chromatography column (e.g., 40-60 cm length, 2-3 cm diameter)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Carefully add a thin layer of sand (approximately 0.5 cm) on top of the packed silica gel to prevent disturbance during sample and eluent addition.
Sample Loading (Dry Loading):
-
Dissolve the crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 g) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
Elution (Gradient Elution):
-
Begin the elution with the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Collect fractions in appropriately sized test tubes or flasks.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
200 mL of 98:2 Hexane:Ethyl Acetate
-
200 mL of 95:5 Hexane:Ethyl Acetate
-
200 mL of 90:10 Hexane:Ethyl Acetate
-
Continue with stepwise or a continuous gradient increase in ethyl acetate concentration until the desired product has fully eluted.
-
-
Monitor the fractions by TLC to identify which fractions contain the pure this compound derivative.
-
Combine the pure fractions.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound derivative.
Purity Analysis:
-
Assess the purity of the final product using TLC, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound derivatives.
Caption: Workflow for the purification of this compound derivatives.
Logical Relationship in Grignard Synthesis and Purification
This diagram illustrates the relationship between the synthesis of this compound via a Grignard reaction and the subsequent purification steps to isolate the final product from common byproducts.
Caption: Synthesis and purification relationship for this compound.
Determining Absolute Stereochemistry of Chiral Carboxylic Acids using Exciton-Coupled Circular Dichroism (ECCD) Analysis of Di-1-naphthylmethanol Esters
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of the absolute stereochemistry of chiral molecules is a critical aspect of pharmaceutical development and chemical research. Exciton-Coupled Circular Dichroism (ECCD) is a powerful spectroscopic technique for elucidating the absolute configuration of molecules containing multiple chromophores. This method relies on the through-space interaction of the electric transition dipole moments of two or more chromophores, which results in a characteristic bisignate Cotton effect in the Circular Dichroism (CD) spectrum. The sign of this "couplet" is directly related to the chirality of the molecule.
For chiral carboxylic acids, which often lack suitable chromophores for direct ECCD analysis, derivatization with a chiral agent containing two chromophores is a common and effective strategy. Di-1-naphthylmethanol is an excellent derivatizing agent for this purpose. The two naphthalene moieties act as the interacting chromophores. Upon esterification with a chiral carboxylic acid, the resulting diastereomeric ester adopts a preferred conformation, leading to a predictable helical twist of the naphthalene rings. This induced helicity generates a strong and interpretable ECCD signal, allowing for the unambiguous assignment of the absolute stereochemistry of the carboxylic acid.
Principle of the Method
The ECCD method, when applied to this compound esters, is based on the following principles:
-
Chromophore Interaction: The two naphthalene rings of the this compound moiety serve as the interacting chromophores.
-
Chirality Induction: The chiral center of the derivatized carboxylic acid forces the two naphthalene rings into a preferred helical arrangement (either a right-handed, P-helicity, or a left-handed, M-helicity).
-
Exciton Coupling: The through-space interaction of the π-π* transitions of the two naphthalene chromophores leads to the splitting of the excited state into two new states of different energies. This results in two CD bands of opposite sign, known as a CD exciton couplet.
-
Correlation of Helicity and CD Spectrum: A positive exciton couplet (a positive Cotton effect at longer wavelength followed by a negative one at shorter wavelength) corresponds to a right-handed (P) helical arrangement of the chromophores. Conversely, a negative exciton couplet (a negative Cotton effect at longer wavelength followed by a positive one) indicates a left-handed (M) helical arrangement.
-
Stereochemical Assignment: By determining the preferred conformation and the resulting helicity of the naphthalene rings through computational modeling, the observed sign of the exciton couplet can be directly correlated to the absolute configuration of the chiral center in the carboxylic acid.
Experimental Protocols
I. Synthesis of this compound Ester of a Chiral Carboxylic Acid
This protocol describes a general procedure for the esterification of a chiral carboxylic acid with this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
Chiral carboxylic acid
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chiral carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid DCU with a small amount of DCM.
-
Extraction: Combine the filtrate and the DCM washings and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound ester.
II. Exciton-Coupled Circular Dichroism (ECCD) Measurement
Instrumentation:
-
A commercially available circular dichroism spectropolarimeter.
-
Quartz cuvettes with a path length of 1 cm or 0.1 cm.
Procedure:
-
Sample Preparation: Prepare a solution of the purified this compound ester in a suitable spectroscopic grade solvent (e.g., methanol, acetonitrile, or chloroform) at a concentration that gives an absorbance of approximately 0.8-1.2 at the λmax of the naphthalene chromophore (around 220-230 nm).
-
Instrument Setup:
-
Turn on the spectropolarimeter and the nitrogen purge gas. Allow the instrument to warm up and stabilize for at least 30 minutes.
-
Set the measurement parameters:
-
Wavelength range: Typically 200-300 nm to cover the naphthalene π-π* transitions.
-
Scanning speed: e.g., 100 nm/min.
-
Bandwidth: e.g., 1.0 nm.
-
Data pitch: e.g., 0.1 nm.
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
-
Baseline Correction: Record a baseline spectrum of the solvent using the same cuvette that will be used for the sample.
-
Sample Measurement: Record the CD spectrum of the sample solution.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the data from millidegrees (mdeg) to molar circular dichroism (Δε, in M⁻¹cm⁻¹) using the following equation:
Δε = θ / (32980 * c * l)
where:
-
θ is the observed ellipticity in degrees.
-
c is the molar concentration of the sample in mol/L.
-
l is the path length of the cuvette in cm.
-
Data Presentation
The following table provides a hypothetical example of ECCD data for the this compound esters of (R)- and (S)-Mandelic Acid.
| Compound | Absolute Configuration | First Cotton Effect (λmax, nm) | Δε₁ (M⁻¹cm⁻¹) | Second Cotton Effect (λmax, nm) | Δε₂ (M⁻¹cm⁻¹) | Amplitude (A = Δε₁ - Δε₂) | Sign of Couplet | Inferred Helicity |
| Di-1-naphthylmethyl (R)-mandelate | R | ~235 | +45 | ~220 | -60 | +105 | Positive | P (right-handed) |
| Di-1-naphthylmethyl (S)-mandelate | S | ~235 | -48 | ~220 | +55 | -103 | Negative | M (left-handed) |
Visualization of Workflow and Principles
Below are diagrams created using the DOT language to visualize the key processes in ECCD analysis.
Application Notes: Kinetic Resolution of Racemic Acids Using Di-1-naphthylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of racemic mixtures into their constituent enantiomers is a critical process in the pharmaceutical and fine chemical industries, as individual enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. Kinetic resolution is a powerful strategy for achieving this separation by exploiting the differential reaction rates of enantiomers with a chiral catalyst or reagent.
This document provides detailed application notes and protocols for the kinetic resolution of racemic α-substituted carboxylic acids, particularly profens, using di-1-naphthylmethanol as a bulky achiral alcohol. The methodology is based on the organocatalytic asymmetric esterification procedure developed by Shiina and coworkers. In this process, one enantiomer of the racemic acid is preferentially esterified, allowing for the separation of the unreacted, enantiomerically enriched acid and the diastereomeric ester product.
Principle of the Method
The kinetic resolution is achieved through an enantioselective esterification reaction. A racemic carboxylic acid is treated with a carboxylic anhydride to form a mixed anhydride in situ. A chiral acyl-transfer catalyst, specifically a benzotetramisole (BTM) derivative, then selectively activates one enantiomer of the mixed anhydride. This activated enantiomer rapidly reacts with the sterically demanding nucleophile, this compound. The other enantiomer of the acid reacts at a much slower rate, leading to an accumulation of the unreacted acid in high enantiomeric excess. The resulting di-1-naphthylmethyl ester and the unreacted carboxylic acid can then be separated by standard chromatographic techniques.
Signaling Pathway of the Catalytic Cycle
Figure 1. Catalytic cycle of the kinetic resolution.
Data Presentation
The following table summarizes the results for the kinetic resolution of various racemic α-arylalkanoic acids using this compound, as reported by Shiina et al. The reactions were generally performed with the specified racemic acid, pivalic anhydride, (S)-β-Np-BTM catalyst, and this compound in a suitable solvent.
| Entry | Racemic Acid | Time (h) | Conv. (%) | Unreacted Acid Yield (%) | Unreacted Acid ee (%) | Ester Yield (%) | Ester ee (%) | Selectivity (s) |
| 1 | 2-Phenylpropionic acid | 12 | 51 | 48 | 97 (R) | 51 | 94 (S) | 71 |
| 2 | Ibuprofen | 24 | 52 | 47 | >99 (S) | 52 | 92 (R) | 162 |
| 3 | Naproxen | 24 | 53 | 46 | >99 (S) | 53 | 89 (R) | 207 |
| 4 | Flurbiprofen | 24 | 51 | 48 | 98 (S) | 51 | 94 (R) | 99 |
| 5 | Ketoprofen | 24 | 50 | 49 | 99 (S) | 50 | 99 (R) | >200 |
| 6 | 2-Phenylbutyric acid | 12 | 51 | 48 | 96 (R) | 51 | 94 (S) | 65 |
Data sourced from primary literature on organocatalytic kinetic resolutions. Conditions may vary slightly between substrates.
Experimental Protocols
Materials Required:
-
Racemic α-substituted carboxylic acid (e.g., Ibuprofen)
-
This compound (DNM)
-
Chiral acyl-transfer catalyst: (S)-β-Naphthyl-benzotetramisole ((S)-β-Np-BTM)
-
Carboxylic anhydride (e.g., Pivalic anhydride or 4-methoxybenzoic anhydride)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Tertiary amine base (e.g., 2,6-Lutidine or Diisopropylethylamine)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
-
Chiral HPLC or GC for enantiomeric excess determination
General Protocol for Kinetic Resolution:
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral catalyst (S)-β-Np-BTM (0.10 equiv.).
-
Add the racemic carboxylic acid (1.0 equiv.) and a tertiary amine base (e.g., 2,6-lutidine, 1.2 equiv.).
-
Dissolve the components in the anhydrous solvent (e.g., toluene, concentration of the acid at 0.1 M).
-
-
Addition of Reagents:
-
To the stirred solution, add the carboxylic anhydride (e.g., pivalic anhydride, 0.60 equiv.).
-
Stir the mixture at room temperature for 10 minutes to allow for the formation of the mixed anhydride.
-
Add this compound (0.50 equiv.) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at the specified temperature (typically room temperature) for the time indicated in the data table (12-24 hours).
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC to determine the conversion rate. The goal is to stop the reaction at approximately 50% conversion to maximize both yield and enantiomeric excess of the unreacted acid and the ester product.
-
-
Work-up and Purification:
-
Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting crude mixture containing the unreacted carboxylic acid and the di-1-naphthylmethyl ester can be separated by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexane.
-
-
Analysis:
-
Determine the yield of the purified unreacted acid and the ester.
-
Determine the enantiomeric excess (ee%) of the unreacted acid and the ester product using chiral HPLC or chiral GC analysis. For the acid, derivatization to its methyl or other suitable ester may be necessary prior to chiral chromatography.
-
Experimental Workflow
Figure 2. Experimental workflow for kinetic resolution.
Conclusion
The kinetic resolution of racemic α-substituted carboxylic acids using this compound provides an effective and practical method for accessing these valuable compounds in an enantiomerically enriched form. The use of an organocatalyst allows the reaction to proceed under mild conditions. Careful monitoring of the reaction to achieve approximately 50% conversion is crucial for obtaining optimal results in terms of both yield and enantiomeric purity of the separated products. This protocol serves as a robust starting point for researchers developing synthetic routes to chiral pharmaceuticals and other high-value chemicals.
Application Notes and Protocols for Chiral Analysis Using Di-1-naphthylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity and the assignment of absolute configuration are critical steps in the development and quality control of chiral compounds, particularly in the pharmaceutical industry. Di-1-naphthylmethanol and its derivatives serve as powerful chiral resolving agents. By reacting with enantiomeric mixtures of analytes such as alcohols and amines, they form diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using standard chromatographic and spectroscopic techniques. This document provides detailed protocols for the use of two key this compound-related derivatizing agents: 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) and (R)-(-)-1-(1-Naphthyl)ethyl isocyanate (R-NEI) for chiral analysis.
Principle of Chiral Derivatization
The fundamental principle involves the conversion of a mixture of enantiomers into a mixture of diastereomers by reaction with a single enantiomer of a chiral derivatizing agent. Enantiomers, being mirror images, have identical physical properties in an achiral environment, making them difficult to separate. Diastereomers, on the other hand, are not mirror images and exhibit different physical properties, including melting points, boiling points, solubilities, and, crucially for analysis, different interactions with chromatographic stationary phases and distinct signals in NMR spectra.
I. Chiral Analysis of Alcohols using 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP Acid)
(S)-(+)-MαNP acid is a highly effective chiral derivatizing agent for the resolution of racemic alcohols. The resulting diastereomeric esters can be separated by High-Performance Liquid Chromatography (HPLC) on a standard achiral stationary phase, and the absolute configuration of the alcohol can be determined using ¹H-NMR spectroscopy.[1][2] The rigid naphthalene ring in the MαNP moiety induces a significant magnetic anisotropy effect, leading to well-resolved signals for the protons in the alcohol portion of the diastereomers.[3]
Experimental Protocol: Esterification of a Racemic Alcohol with (S)-(+)-MαNP Acid
This protocol outlines the procedure for the formation of diastereomeric esters from a racemic secondary alcohol.
Materials:
-
Racemic alcohol
-
(S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid ((S)-(+)-MαNP acid)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a clean, dry round-bottom flask, dissolve the racemic alcohol (1.0 equivalent) and (S)-(+)-MαNP acid (1.1 equivalents) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
To the stirred solution, add DCC (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ester mixture.
-
Purify the diastereomeric esters by flash chromatography on silica gel if necessary.
Logical Workflow for Chiral Alcohol Analysis using MαNP Acid
Caption: Workflow for chiral alcohol analysis using MαNP acid.
HPLC Separation of MαNP Diastereomeric Esters
The separation of the diastereomeric esters is typically achieved on a normal-phase silica gel column.
Typical HPLC Conditions:
-
Column: Silica gel, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A mixture of n-hexane and ethyl acetate. The ratio is optimized for the specific diastereomers, a common starting point is 20:1 (hexane:EtOAc).[3]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: Ambient
Data Presentation: HPLC Separation of Diastereomeric MαNP Esters
| Analyte | Mobile Phase (Hexane:EtOAc) | α (Separation Factor) | Rs (Resolution Factor) | Reference |
| 2-Butanol | 20:1 | 1.15 | 1.18 | [3] |
| 4-Octanol | - | 1.25 | 1.03 | [1] |
| 2-(1-Naphthyl)propane-1,2-diol | - | 1.27 | - | [4] |
Calculation of Enantiomeric Excess (ee%) from HPLC Data:
The enantiomeric excess is calculated from the peak areas of the two diastereomers in the chromatogram.[2]
ee% = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100
Where Area₁ and Area₂ are the integrated peak areas of the two diastereomers.
¹H-NMR Analysis for Absolute Configuration Determination
The absolute configuration of the original alcohol can be determined by analyzing the differences in the ¹H-NMR chemical shifts (Δδ) of the protons in the alcohol moiety of the two diastereomeric esters.[3]
Protocol:
-
Prepare separate NMR samples of the (R)-MαNP ester and the (S)-MαNP ester of the chiral alcohol.
-
Acquire the ¹H-NMR spectra for both diastereomers in the same deuterated solvent (e.g., CDCl₃).
-
Assign the proton signals for the alcohol moiety in both spectra.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton: Δδ = δ(R-ester) - δ(S-ester) .
-
Apply the MαNP acid sector rule: Protons with a positive Δδ value are located on one side of a plane defined by the C-O-C=O bond of the ester, while those with a negative Δδ value are on the other side. This spatial arrangement is then correlated to the absolute configuration of the alcohol.[3]
II. Chiral Analysis of Amines and Alcohols using (R)-(-)-1-(1-Naphthyl)ethyl isocyanate (R-NEI)
(R)-NEI is a versatile chiral derivatizing agent for primary and secondary amines and alcohols. It reacts to form stable urea or carbamate diastereomers, respectively. These derivatives often exhibit good chromatographic properties and can be separated on achiral or chiral stationary phases.
Experimental Protocol: Derivatization of a Racemic Amine with R-NEI
This protocol describes the formation of diastereomeric ureas from a racemic primary amine.
Materials:
-
Racemic primary amine
-
(R)-(-)-1-(1-Naphthyl)ethyl isocyanate (R-NEI)
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF, or dichloromethane)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the racemic amine (1.0 equivalent) in the anhydrous aprotic solvent in a clean, dry reaction vial.
-
Add a solution of R-NEI (1.05 equivalents) in the same solvent to the amine solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 15-60 minutes. Monitor the reaction by TLC until the starting amine is consumed.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure to yield the crude diastereomeric urea mixture.
-
The crude product can be purified by flash chromatography or recrystallization if necessary before HPLC or NMR analysis.
Logical Workflow for Chiral Amine Analysis using R-NEI
Caption: Workflow for chiral amine analysis using R-NEI.
HPLC Separation of Diastereomeric Derivatives of R-NEI
The separation of the diastereomeric ureas or carbamates can be achieved on either achiral (silica or reversed-phase) or chiral stationary phases.
Typical HPLC Conditions (Chiral Stationary Phase):
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated silica gel (e.g., Chiralcel OD)
-
Mobile Phase: Isocratic mixture of n-hexane and a polar modifier like isopropanol or ethanol.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV (e.g., 220 nm or 280 nm) or Fluorescence detection for enhanced sensitivity.
-
Temperature: Ambient
Data Presentation: HPLC Separation of Diastereomeric Derivatives
| Analyte Type | Derivatizing Agent | Column Type | Mobile Phase | Application Note |
| Amino Alcohols | 1-Naphthyl isocyanate | Cellulose tris(3,5-dimethylphenylcarbamate) | Isocratic | Separation of 10 therapeutically relevant amino alcohols.[5] |
| Amino Acids | (+)-1-(1-Naphthyl)ethyl isocyanate | Reversed-phase | - | Forms carbamoyl derivatives for separation.[6] |
| Sotalol | R(-)-1-(Naphthyl)ethylisocyanate | Reversed-phase | - | Concurrent determination of enantiomers in plasma.[6] |
NMR Analysis for Diastereomeric Ratio Determination
¹H-NMR spectroscopy can be used to determine the diastereomeric ratio of the product mixture, which directly corresponds to the enantiomeric ratio of the starting material.
Protocol:
-
Dissolve an accurately weighed sample of the diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a quantitative ¹H-NMR spectrum. Ensure a sufficient relaxation delay between scans for accurate integration.
-
Identify a pair of well-resolved signals corresponding to the same proton in the two different diastereomers.
-
Integrate the areas of these two signals.
-
The diastereomeric ratio (and thus the enantiomeric ratio) is the ratio of the integration values.[7]
Calculation of Enantiomeric Excess (ee%) from NMR Data:
ee% = [ |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| ] x 100
Where Integral₁ and Integral₂ are the integration values of the corresponding signals for the two diastereomers.
Conclusion
The use of this compound derivatives, specifically MαNP acid and R-NEI, provides robust and reliable methods for the chiral analysis of alcohols and amines. These protocols offer a step-by-step guide for researchers to perform derivatization, separation, and quantification of enantiomers. The choice between the two derivatizing agents will depend on the nature of the analyte and the available analytical instrumentation. Careful optimization of reaction and analysis conditions is crucial for achieving accurate and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. tcichemicals.com [tcichemicals.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective high-performance liquid chromatography of therapeutically relevant aminoalcohols as their fluorescent 1-naphthyl isocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (R)-(−)-1-(1-Naphthyl)ethyl isocyanate forchiralderivatization,LiChropur™, =99.0 42340-98-7 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Naphthalene-Based Chiral Fluorescent Tags for Enantiomeric Resolution
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantiomeric composition of drug candidates is a critical parameter in pharmaceutical development, as different enantiomers of a chiral drug can exhibit varied pharmacological activities, metabolic pathways, and toxicities. Consequently, robust analytical methods for the accurate quantification of enantiomers are indispensable. One powerful technique for chiral analysis is the derivatization of the chiral analyte with a chiral fluorescent tagging reagent, followed by separation and quantification using high-performance liquid chromatography (HPLC) with fluorescence detection.
This document provides detailed application notes and protocols for the use of a representative Naphthalene-based Chiral Fluorescent Tag (NCFT) for the enantiomeric resolution of chiral molecules, particularly primary and secondary amines. Naphthalene derivatives are well-suited for this purpose due to their inherent fluorescence, high quantum yield, and photostability, which together enable highly sensitive detection.[1]
Principle of Chiral Derivatization and Separation
The fundamental principle of this method is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers possess identical physicochemical properties, making their separation on a standard (achiral) HPLC column impossible. By reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing reagent (the NCFT), diastereomeric derivatives are formed. These diastereomers have distinct physicochemical properties, allowing for their separation on a conventional achiral stationary phase.
Caption: Principle of chiral derivatization for enantiomeric separation.
Application Notes
Scope of Application
This method is broadly applicable to chiral molecules containing primary or secondary amine functional groups. This includes a wide range of compounds relevant to drug development, such as amino acids, amino alcohols, and chiral amines. The derivatization reaction is typically rapid and proceeds under mild conditions, making it suitable for a variety of analytes.
Advantages of Naphthalene-Based Chiral Fluorescent Tags
-
High Sensitivity: The naphthalene moiety provides strong fluorescence, allowing for the detection of analytes at very low concentrations (picomole to femtomole levels).[2]
-
Use of Standard Equipment: The resulting diastereomers can be separated on conventional achiral HPLC columns, eliminating the need for specialized and often more expensive chiral stationary phases.
-
Robustness: Naphthalene-based tags generally form stable derivatives, leading to reproducible and reliable quantitative results.[3]
-
Improved Photostability: The introduction of a naphthalene group can enhance the photostability of the fluorescent probe.[1]
Quantitative Data Summary
The following table summarizes typical photophysical and chromatographic data for a representative Naphthalene-based Chiral Fluorescent Tag (NCFT) derivatized with a chiral amine.
| Parameter | Typical Value | Notes |
| Photophysical Properties | ||
| Excitation Wavelength (λex) | ~280 - 340 nm | Dependent on the specific naphthalene structure and solvent. |
| Emission Wavelength (λem) | ~340 - 500 nm | Exhibits a significant Stokes shift. |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | Indicates strong absorption of light. |
| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.8 | High quantum yields contribute to high sensitivity. |
| Chromatographic Properties | ||
| Column Type | C18 Reverse-Phase | Standard achiral column is sufficient for separation. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Common mobile phases for reverse-phase HPLC. |
| Separation Factor (α) | 1.1 - 2.0 | A measure of the separation between the two diastereomer peaks. |
| Resolution (Rs) | > 1.5 | Indicates baseline separation of the diastereomer peaks. |
Experimental Protocols
Protocol 1: Derivatization of Chiral Amines with NCFT
This protocol describes a general procedure for the derivatization of a chiral primary amine with a representative NCFT, assumed here to be a naphthalene-based acylating agent (e.g., a chloroformate or an activated carboxylic acid).
Materials:
-
Sample containing the chiral amine.
-
NCFT reagent solution (e.g., 1 mg/mL in anhydrous acetonitrile).
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine).
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane).
-
Quenching solution (e.g., methanol or a primary amine like butylamine).
-
Vortex mixer.
-
Thermostatic water bath or heating block.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample containing the chiral amine in the anhydrous solvent to a final concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 100 µL of the sample solution.
-
Add 20 µL of the tertiary amine base.
-
Add 100 µL of the NCFT reagent solution.
-
Vortex the mixture for 30 seconds.
-
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time should be determined empirically for each analyte.
-
Quenching: After incubation, add 20 µL of the quenching solution to react with any excess NCFT reagent. Vortex for 30 seconds.
-
Dilution: Dilute the final reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Inject the diluted sample into the HPLC system.
Protocol 2: HPLC-Fluorescence Analysis of NCFT-Derivatized Amines
Equipment:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and fluorescence detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 330 nm (example, should be optimized).
-
Emission Wavelength (λem): 450 nm (example, should be optimized).
-
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 20.0 | 80 |
| 25.0 | 80 |
| 25.1 | 30 |
| 30.0 | 30 |
Data Analysis:
-
Identify the two peaks corresponding to the diastereomers.
-
Integrate the peak areas for each diastereomer.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Visualizations
Derivatization Reaction of a Chiral Amine
Caption: General reaction scheme for the derivatization of a chiral amine.
Experimental Workflow
Caption: Workflow for chiral analysis using NCFT derivatization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Di-1-naphthylmethanol Derivatization
Welcome to the technical support center for the optimization of di-1-naphthylmethanol derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction yields and ensure reliable results.
Troubleshooting Guide
Low product yield in the derivatization of this compound is a common issue that can stem from several factors. This guide provides a systematic approach to identifying and resolving these problems.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Optimize reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Degraded Reagents | Use fresh, high-quality this compound, carboxylic acid, and derivatizing agents. Ensure proper storage of all reagents. |
| Presence of Water | Employ anhydrous solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider adding a water scavenger.[1] |
| Insufficient Catalyst | If using a catalyst (e.g., H₂SO₄, DMAP), ensure the correct molar ratio is used. For acid-catalyzed esterifications, a small amount of concentrated sulfuric acid is often sufficient. |
| Steric Hindrance | The bulky naphthyl groups can cause steric hindrance. Consider using a less hindered derivatizing agent if possible, or increase the reaction temperature and time to overcome the energy barrier. |
Issue 2: Presence of Multiple Spots on TLC (Impure Product)
| Potential Cause | Recommended Solution |
| Side Reactions | Minimize side reactions by controlling the reaction temperature. Common side reactions include dehydration of the this compound. |
| Excess Reagents | After the reaction is complete, perform a proper work-up to remove unreacted starting materials and catalyst. This may involve washing with a sodium bicarbonate solution to neutralize acid catalysts. |
| Product Degradation | This compound and its derivatives can be sensitive to strong acids and high temperatures. Use milder reaction conditions if degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound derivatization?
A1: this compound is often used as a chiral derivatizing agent. When reacted with a chiral carboxylic acid, it forms diastereomeric esters.[2][3] These diastereomers can then be separated and analyzed using techniques like chiral HPLC to determine the enantiomeric purity of the original carboxylic acid.[2]
Q2: What are the typical reaction conditions for the esterification of this compound with a carboxylic acid?
A2: While optimal conditions should be determined experimentally, a common starting point for a Fischer esterification would involve reacting this compound with the carboxylic acid in the presence of a catalytic amount of strong acid, such as sulfuric acid, in a suitable solvent like toluene. The reaction is often heated to reflux to drive the esterification forward.
Q3: My this compound derivative appears to be unstable. What can I do?
A3: The stability of the resulting ester can be influenced by the reaction and work-up conditions. Avoid prolonged exposure to strong acids or bases. During purification by column chromatography, consider using a less acidic stationary phase or adding a small amount of a neutralizer like triethylamine to the eluent.
Q4: How can I improve the yield of my Fischer esterification reaction?
A4: To improve the yield of a Fischer esterification, you can:
-
Use an excess of one of the reactants (often the less expensive one).
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus.
-
Increase the reaction time or temperature, while monitoring for potential degradation.[4]
Q5: What is a suitable method for purifying the this compound derivative?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of solvent system will depend on the polarity of the specific derivative. A common approach is to use a gradient of ethyl acetate in hexanes.
Experimental Protocols
Protocol 1: General Procedure for this compound Esterification
This protocol provides a general guideline for the esterification of this compound with a carboxylic acid. Optimization may be required for specific substrates.
-
Preparation : In a round-bottom flask, dissolve this compound (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in an anhydrous solvent (e.g., toluene).
-
Catalyst Addition : Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction : Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction : Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting decision tree for low reaction yield.
References
Troubleshooting incomplete esterification with Di-1-naphthylmethanol
Welcome to the technical support center for the esterification of Di-1-naphthylmethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the esterification of the sterically hindered alcohol, this compound.
Question 1: Why is my esterification of this compound resulting in a low yield or incomplete conversion?
Answer:
Incomplete esterification of this compound is a common issue primarily due to the significant steric hindrance posed by the two bulky naphthyl groups surrounding the hydroxyl moiety. This steric bulk impedes the approach of the carboxylic acid and the subsequent nucleophilic attack. Several factors can contribute to low yields:
-
Steric Hindrance: The bulky nature of this compound makes it a challenging substrate for standard esterification methods.[1][2]
-
Reversible Reaction: Fischer-Speier esterification is an equilibrium-controlled process. The accumulation of water, a byproduct, can drive the reaction backward, leading to lower product yield.[3][4]
-
Suboptimal Reaction Conditions: Inadequate temperature, reaction time, or inefficient catalyst concentration can lead to an incomplete reaction.
-
Formation of Side Products: Although less common with secondary alcohols compared to tertiary, elimination reactions to form an ether or alkene can occur under harsh acidic conditions.
Troubleshooting Steps:
-
Employ a More Potent Acylating Agent: Instead of a standard Fischer esterification with a carboxylic acid and a simple acid catalyst, consider using a more reactive acylating agent. Acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) can often overcome steric barriers.
-
Utilize a Coupling Agent: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP), can facilitate the esterification of sterically hindered alcohols.[2][5][6]
-
Remove Water: If using Fischer esterification, it is crucial to remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[3]
-
Increase Reagent Concentration: Employing a large excess of the less sterically hindered reactant (the carboxylic acid or its derivative) can help drive the equilibrium towards the product side.[3][7]
-
Optimize Catalyst and Temperature: For sterically demanding reactions, exploring different catalysts and optimizing the reaction temperature is key. For instance, using diphenylammonium triflate in fluorous media has been reported to be effective for hindered esterifications.[8]
Question 2: I am observing the formation of significant side products in my reaction mixture. What are they, and how can I prevent them?
Answer:
Side product formation in the esterification of this compound can complicate purification and reduce the yield of the desired ester. The most likely side products are:
-
Unreacted Starting Materials: Due to the challenges of the reaction, a significant amount of unreacted this compound and carboxylic acid may remain.
-
Symmetrical Ether: Under certain acidic and high-temperature conditions, self-condensation of two molecules of this compound can occur to form a bulky ether.
-
Products of Acid-Catalyzed Degradation: While the naphthyl groups are generally stable, prolonged exposure to strong acids at high temperatures could lead to decomposition.
Prevention Strategies:
-
Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Alternative Catalysis: Instead of strong mineral acids, consider using milder catalysts. Lewis acids or solid-supported acid catalysts can sometimes offer higher selectivity.
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of the carboxylic acid is generally preferred over a large excess of the alcohol to minimize alcohol-derived side products.
Question 3: What is the best method for purifying the this compound ester product?
Answer:
Purification of the final ester product is critical to remove unreacted starting materials, catalysts, and any side products. A general multi-step purification protocol is recommended:
-
Aqueous Work-up: After the reaction is complete, the mixture should be cooled and diluted with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). This solution should then be washed sequentially with:
-
A dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to remove any unreacted carboxylic acid and the acid catalyst.[9][10]
-
Water, to remove any remaining base and water-soluble impurities.
-
Brine (saturated aqueous NaCl solution), to facilitate the separation of the organic and aqueous layers and to remove the bulk of the dissolved water from the organic layer.
-
-
Drying: The separated organic layer should be dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.
-
Solvent Removal: The solvent can be removed under reduced pressure using a rotary evaporator.
-
Chromatography: Due to the likely presence of non-polar impurities, purification by column chromatography is often necessary. A silica gel stationary phase with a gradient of non-polar to moderately polar eluents (e.g., hexane/ethyl acetate mixtures) is a good starting point. The polarity of the eluent system should be optimized based on thin-layer chromatography (TLC) analysis of the crude product.
Data Presentation
Table 1: Recommended Starting Conditions for Esterification of Sterically Hindered Alcohols
The following table provides a summary of reaction conditions that have been reported for the esterification of sterically hindered alcohols, which can serve as a starting point for the optimization of this compound esterification.
| Method | Carboxylic Acid Derivative | Coupling Agent/Catalyst | Base | Solvent | Temperature (°C) | Typical Yields for Hindered Alcohols | Reference |
| Steglich Esterification | Carboxylic Acid | DCC or EDC | DMAP | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | Room Temperature | Good to Excellent | [6] |
| Benzotriazole Esters | Carboxylic Acid | HOBt/EDC | DMAP | Dichloromethane (DCM) | Room Temperature | Good | [2][5] |
| Fluorous Media | Carboxylic Acid | Diphenylammonium triflate | None | Fluorous Solvents | 80 | Good | [8] |
| Acid Chloride | Acid Chloride | None | Pyridine or Triethylamine | Dichloromethane (DCM) | 0 to Room Temperature | Good to Excellent | [11] |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound
This protocol describes a general procedure for the esterification of this compound with a generic carboxylic acid using DCC and DMAP.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M aqueous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution and stir for 5 minutes.
-
In a separate container, dissolve DCC (1.5 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at room temperature. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate hexane/ethyl acetate gradient to obtain the pure ester.
Visualizations
Experimental Workflow for Esterification and Purification
Caption: A typical workflow for the Steglich esterification and purification of the resulting ester.
Troubleshooting Logic for Low Ester Yield
Caption: A decision tree for troubleshooting low yields in esterification reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. journals.iium.edu.my [journals.iium.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Synthesis of Di-1-naphthylmethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of di-1-naphthylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic pathways for preparing this compound:
-
Grignard Reaction: This involves the reaction of 1-naphthylmagnesium bromide (a Grignard reagent) with 1-naphthaldehyde. This method builds the carbon skeleton and creates the alcohol functionality in a single step.
-
Reduction of Di-1-naphthyl ketone: This is a two-step process. First, di-1-naphthyl ketone is synthesized. Subsequently, the ketone is reduced to the corresponding secondary alcohol, this compound, typically using a hydride reducing agent like sodium borohydride (NaBH₄).
Q2: My Grignard reaction to synthesize this compound is not initiating. What are the common causes?
A2: Difficulty in initiating a Grignard reaction is a frequent issue. The primary causes are:
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Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction with 1-bromonaphthalene.[1]
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Presence of Moisture: Grignard reagents are highly reactive towards protic sources, especially water. Any moisture in the glassware, solvent (typically anhydrous ether or THF), or starting materials will quench the Grignard reagent as it forms.[1]
Q3: What are the major side products I should be aware of in the Grignard synthesis of this compound?
A3: The most common side products in the Grignard synthesis are:
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1,1'-Binaphthyl: This is formed via a Wurtz coupling reaction, where the 1-naphthylmagnesium bromide reacts with unreacted 1-bromonaphthalene.[1]
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Naphthalene: This results from the protonation of the Grignard reagent by any adventitious water or other protic impurities in the reaction mixture.[1]
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Unreacted Starting Materials: 1-naphthaldehyde and 1-bromonaphthalene may remain if the reaction does not go to completion.
Q4: Are there any specific side reactions to consider when synthesizing this compound via the reduction of di-1-naphthyl ketone?
A4: The reduction of di-1-naphthyl ketone is generally a clean reaction. The primary issue is typically an incomplete reaction, which results in the final product being contaminated with the starting ketone. Over-reduction is not a concern with standard reducing agents like sodium borohydride.
Troubleshooting Guides
Grignard Reaction Route: Troubleshooting Low Yield and Impurities
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate. | Magnesium turnings are passivated by an oxide layer. | Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle crushing of the magnesium with a dry glass rod under an inert atmosphere can also be effective.[1] |
| Presence of moisture in glassware or reagents. | Rigorously dry all glassware in an oven ( >120°C) or by flame-drying under vacuum. Use anhydrous solvents. | |
| Low yield of this compound. | Wurtz Coupling: Formation of 1,1'-binaphthyl byproduct. | Add the 1-bromonaphthalene solution to the magnesium turnings dropwise to maintain a low concentration of the aryl halide, thus minimizing its reaction with the formed Grignard reagent.[1] |
| Protonation of Grignard Reagent: Quenching by trace amounts of water. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). | |
| Product is contaminated with naphthalene. | The Grignard reagent reacted with a proton source (e.g., water). | See solution for "Protonation of Grignard Reagent" above. |
| Product contains unreacted 1-naphthaldehyde. | Insufficient Grignard reagent was added or the reaction was incomplete. | Use a slight excess of the Grignard reagent (1.1-1.2 equivalents). Ensure adequate reaction time and temperature. |
Reduction Route: Troubleshooting the Reduction of Di-1-naphthyl Ketone
| Problem | Potential Cause | Recommended Solution |
| Incomplete reduction of the ketone. | Insufficient reducing agent or short reaction time. | Use a sufficient excess of sodium borohydride (e.g., 1.5-2.0 equivalents). Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. |
| Poor quality of the reducing agent. | Use freshly opened or properly stored sodium borohydride. | |
| Difficulty in purifying the final product. | Impurities carried over from the synthesis of di-1-naphthyl ketone. | Purify the di-1-naphthyl ketone by recrystallization or column chromatography before the reduction step. |
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Grignard Reaction
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Magnesium Turnings | 24.31 |
| 1-Bromonaphthalene | 207.07 |
| 1-Naphthaldehyde | 156.18 |
| Anhydrous Diethyl Ether or THF | - |
| Iodine (crystal) | 253.81 |
| Saturated aq. NH₄Cl solution | - |
| 1M HCl (for workup) | - |
Procedure:
-
Preparation of 1-Naphthylmagnesium Bromide:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.1 equivalents) to the flask.
-
Add a small crystal of iodine.
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In the dropping funnel, place a solution of 1-bromonaphthalene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small amount of the 1-bromonaphthalene solution to the magnesium. The initiation of the reaction is indicated by a color change and gentle refluxing.
-
Once initiated, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]
-
-
Reaction with 1-Naphthaldehyde:
-
Cool the Grignard solution to 0°C in an ice bath.
-
Add a solution of 1-naphthaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
If a precipitate forms, add 1M HCl to dissolve it.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Key Experiment 2: Synthesis of this compound via Reduction of Di-1-naphthyl Ketone
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Di-1-naphthyl ketone | 282.33 |
| Sodium Borohydride (NaBH₄) | 37.83 |
| Methanol or Ethanol | - |
| Deionized Water | - |
| Diethyl Ether | - |
Procedure:
-
Reduction:
-
In a round-bottom flask, dissolve di-1-naphthyl ketone (1.0 equivalent) in methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature and monitor its progress by TLC until the starting ketone is consumed.[3][4]
-
-
Work-up and Purification:
-
Carefully add water to quench the excess sodium borohydride.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the this compound by recrystallization.
-
Visualizations
Caption: Synthetic pathway for this compound via Grignard reaction, including major side reactions.
Caption: Synthetic pathway for this compound via reduction of the corresponding ketone.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Improving the Separation of Di-1-naphthylmethanol Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of Di-1-naphthylmethanol diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating this compound diastereomers?
A1: The two primary methods for separating this compound diastereomers are High-Performance Liquid Chromatography (HPLC) and diastereomeric crystallization. HPLC is often used for both analytical and preparative scale separations. Diastereomeric crystallization is a classical resolution technique suitable for larger scale separations.[1][2]
Q2: Why is direct separation of this compound enantiomers difficult, and how does forming diastereomers help?
A2: Enantiomers have identical physical properties, making them difficult to separate directly. By reacting the racemic this compound with a chiral resolving agent, you form diastereomers. Diastereomers have different physical properties, such as solubility and melting points, which allows for their separation by standard laboratory techniques like chromatography and crystallization.[1][3]
Q3: What is a suitable chiral derivatizing agent for this compound?
A3: For alcohols like this compound, a common and effective chiral derivatizing agent is (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). This reagent reacts with the alcohol to form diastereomeric esters that are often well-resolved on a standard (achiral) silica gel HPLC column.[2][4]
Q4: I am not getting any separation of my this compound diastereomers on HPLC. What should I do first?
A4: First, if you have not derivatized your sample, consider doing so with a chiral resolving agent like MαNP acid to create diastereomeric esters. If you are already working with derivatives, the initial lack of separation is likely an issue with the mobile phase composition. Systematically screen different solvent systems, for example, by varying the ratio of hexane and ethyl acetate in normal-phase chromatography.
Q5: My crystallization attempt resulted in an oil instead of crystals. What could be the cause?
A5: "Oiling out" during crystallization can occur for several reasons, including the solvent system being too good a solvent for your diastereomers, the cooling rate being too fast, or the concentration of the solute being too high. Try using a solvent in which the diastereomers have slightly lower solubility, or introduce an anti-solvent to the system. A slower, more controlled cooling process can also promote proper crystal formation.
Troubleshooting Guides
HPLC Separation of Diastereomeric Esters
Issue 1: Poor Resolution (Rs < 1.5) or Co-elution of Diastereomers
| Suggested Solution(s) | Rationale |
| Optimize Mobile Phase Composition | The selectivity of the separation is highly dependent on the mobile phase. Small changes can significantly impact resolution. |
| a. Adjust Solvent Ratio | Systematically vary the ratio of your polar and non-polar solvents (e.g., hexane:ethyl acetate). |
| b. Change Solvent System | If adjusting the ratio is ineffective, try a different solvent system (e.g., hexane:isopropanol or dichloromethane:methanol). |
| Reduce Flow Rate | Lowering the flow rate can increase the interaction time with the stationary phase, often improving resolution. |
| Decrease Column Temperature | Lower temperatures can enhance the subtle intermolecular interactions responsible for chiral recognition, thereby improving selectivity. |
| Use a Longer Column or a Column with Smaller Particle Size | This increases the number of theoretical plates (efficiency) of the separation, leading to sharper peaks and better resolution. |
Issue 2: Peak Tailing
| Suggested Solution(s) | Rationale |
| Add a Mobile Phase Modifier | For normal-phase chromatography on silica gel, adding a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can block active sites on the silica, reducing tailing. |
| Check for Column Overload | Inject a smaller sample volume or a more dilute sample to see if peak shape improves. |
| Ensure Complete Derivatization | Incomplete reaction can lead to the presence of the original alcohol, which may interact differently with the stationary phase and cause tailing. |
Diastereomeric Crystallization
Issue 3: Low Diastereomeric Excess (d.e.) in Crystals
| Suggested Solution(s) | Rationale |
| Perform a Solvent Screen | The solubility difference between diastereomers is highly solvent-dependent. Screen a variety of solvents and solvent mixtures to find the optimal system that maximizes this difference. |
| Slow Down the Cooling Rate | Rapid cooling can trap the more soluble diastereomer in the crystal lattice. A slow, controlled cooling process allows for the selective crystallization of the less soluble diastereomer. |
| Perform Recrystallization | A second or even third recrystallization of the enriched solid can significantly improve the diastereomeric excess. |
| Stir the Solution During Crystallization | Gentle agitation can help to maintain a homogeneous solution and prevent localized supersaturation, which can lead to co-precipitation. |
Issue 4: Low Yield of Crystalline Product
| Suggested Solution(s) | Rationale |
| Optimize Solvent Volume | Using the minimum amount of hot solvent necessary to dissolve the diastereomeric mixture will maximize the recovery upon cooling. |
| Lower the Final Crystallization Temperature | Reducing the final temperature will decrease the solubility of the desired diastereomer, leading to a higher yield. |
| Add an Anti-Solvent | The controlled addition of a solvent in which the diastereomers are poorly soluble can induce further crystallization and improve the overall yield. |
Experimental Protocols
Protocol 1: Derivatization of this compound with (S)-(+)-MαNP Acid
Objective: To convert racemic this compound into a mixture of diastereomeric esters for HPLC analysis.
Materials:
-
Racemic this compound
-
(S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and (S)-(+)-MαNP acid (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.
-
The crude product can be purified by flash column chromatography on silica gel if necessary before HPLC analysis.
Protocol 2: HPLC Separation of this compound MαNP Esters
Objective: To separate the diastereomeric esters of this compound.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector
-
Column: Achiral Silica Gel Column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A starting point is a mixture of Hexane and Ethyl Acetate (e.g., 90:10 v/v). This should be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or optimal wavelength for naphthyl group)
-
Injection Volume: 10 µL
-
Column Temperature: Ambient (can be optimized)
Procedure:
-
Dissolve the crude or purified diastereomeric esters in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the separation and identify the two diastereomeric peaks.
-
Optimize the mobile phase composition to achieve baseline separation (Rs ≥ 1.5).
Protocol 3: Diastereomeric Crystallization of this compound Derivatives
Objective: To selectively crystallize one diastereomer from a mixture.
Procedure:
-
Solvent Screening: In small vials, test the solubility of the diastereomeric mixture in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures with anti-solvents like hexane or water) at room temperature and elevated temperature.
-
Crystallization:
-
Dissolve the diastereomeric mixture in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomer can be beneficial.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Analysis: Dry the crystals and analyze the diastereomeric excess (d.e.) by HPLC.
-
Recrystallization: If the d.e. is not satisfactory, repeat the crystallization process with the enriched crystalline material.
Data Presentation
Table 1: Illustrative HPLC Separation Parameters for this compound MαNP Esters
| Mobile Phase (Hexane:Ethyl Acetate) | Retention Time Diastereomer 1 (min) | Retention Time Diastereomer 2 (min) | Selectivity Factor (α) | Resolution (Rs) |
| 95:5 | 10.2 | 11.5 | 1.13 | 1.3 |
| 90:10 | 8.5 | 9.3 | 1.09 | 1.1 |
| 85:15 | 7.1 | 7.6 | 1.07 | 0.9 |
Note: This data is illustrative and will vary depending on the specific column and HPLC system used.
Table 2: Example of Diastereomeric Crystallization Results
| Solvent System | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Ethanol | 40 | 85 |
| Isopropanol | 35 | 92 |
| Ethyl Acetate/Hexane (1:1) | 45 | 78 |
Note: This data is illustrative and highly dependent on the specific diastereomers and experimental conditions.
Visualizations
Caption: Workflow for the separation of this compound diastereomers.
Caption: Troubleshooting logic for poor HPLC resolution.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
Stability and storage of Di-1-naphthylmethanol and its derivatives
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Di-1-naphthylmethanol and its derivatives. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Stability and Storage
Proper storage and handling are crucial for maintaining the integrity of this compound and its derivatives. These compounds are generally stable under normal laboratory conditions.[1] However, their stability can be affected by various factors such as temperature, light, and pH.
Frequently Asked Questions (FAQs) - Stability and Storage
-
Q1: What are the recommended storage conditions for solid this compound?
-
A1: Solid this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation.[1] For long-term storage, refrigeration at 2-8°C is recommended.
-
-
Q2: How should I store solutions of this compound and its derivatives?
-
A2: Solutions should be stored in airtight containers, protected from light, especially UV radiation, to prevent photodegradation. The choice of solvent can also impact stability; it is advisable to use high-purity solvents and to prepare solutions fresh when possible. For prolonged storage, amber vials or containers wrapped in aluminum foil are recommended.
-
-
Q3: Are there any known incompatibilities for this compound?
-
A3: Yes, this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.
-
Troubleshooting Experimental Issues
This section addresses common problems that may arise during the synthesis, purification, and use of this compound and its derivatives.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Synthesis | Incomplete reaction; degradation of starting materials or product; suboptimal reaction conditions (temperature, time, catalyst). | Optimize reaction conditions by performing small-scale trials. Ensure the purity of starting materials and solvents. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Difficulty in Purification/Crystallization | Presence of impurities; inappropriate solvent system; supersaturation of the solution. | Use a different solvent or a mixture of solvents for recrystallization. Try techniques like slow evaporation or cooling to induce crystallization. If the compound "oils out," redissolve it in a minimal amount of hot solvent and cool slowly. Seed crystals can also be used to initiate crystallization. |
| Inconsistent Experimental Results | Degradation of the compound; inaccurate concentration of solutions; variability in experimental setup. | Prepare fresh solutions of this compound for each experiment. Verify the concentration of your stock solutions using a calibrated analytical method like HPLC-UV. Ensure all experimental parameters are consistent across all assays. |
| Appearance of Unexpected Peaks in HPLC Analysis | Degradation of the compound; presence of impurities in the starting material or solvents; reaction with components of the mobile phase. | Perform a forced degradation study to identify potential degradation products. Ensure the purity of your solvents and reagents. Check for any potential interactions between your compound and the mobile phase components. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[2][3][4][5]
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
An HPLC method is crucial for separating the parent drug from its degradation products.[6][7][8]
Illustrative HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Data Presentation: Illustrative Stability Data
The following table presents hypothetical data from a forced degradation study to illustrate how results can be summarized. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Stress Condition | % Assay of this compound | % Total Impurities | Major Degradation Product (Retention Time) |
| Control | 99.8 | 0.2 | - |
| Acid Hydrolysis (0.1M HCl, 60°C, 24h) | 85.2 | 14.8 | 4.5 min |
| Base Hydrolysis (0.1M NaOH, 60°C, 24h) | 90.5 | 9.5 | 5.2 min |
| Oxidative (3% H₂O₂, RT, 24h) | 78.9 | 21.1 | 3.8 min, 6.1 min |
| Thermal (80°C, 48h) | 98.1 | 1.9 | - |
| Photolytic (UV light, 24h) | 92.3 | 7.7 | 7.3 min |
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound.
Hypothetical Signaling Pathway
Disclaimer: The following diagram illustrates a hypothetical signaling pathway for this compound derivatives for demonstrative purposes, as no specific pathway has been definitively established in the searched literature.
Caption: A hypothetical signaling cascade initiated by a this compound derivative.
References
- 1. 1-Naphthalenemethanol(4780-79-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Reaction Mixtures Containing Di-1-naphthylmethanol
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on effectively removing excess Di-1-naphthylmethanol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence purification?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Citation |
| Chemical Formula | C21H16O | [1] |
| Molecular Weight | 284.35 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 148 °C | [1] |
| Boiling Point | 504.1 ± 19.0 °C (Predicted) | [1] |
| Solubility | Soluble in Toluene | [1] |
A related compound, 1-Naphthalenemethanol, has a significantly lower melting point of 61-63 °C and is insoluble in water but soluble in methanol.[2][3]
Q2: My reaction is complete, but I have a significant amount of unreacted this compound. What is the best initial approach to remove it?
A2: The optimal initial approach depends on the properties of your desired product. Given this compound's high melting point and solubility in non-polar solvents like toluene, several methods can be considered. A decision workflow is presented below to guide your choice.
Q3: Can I use liquid-liquid extraction to remove this compound?
A3: Liquid-liquid extraction is a viable option if your desired product has significantly different solubility characteristics than this compound. For instance, if your product is soluble in a polar solvent and this compound is not, you can dissolve the reaction mixture in a solvent like toluene and extract it with an immiscible polar solvent.
Q4: Is crystallization a suitable method for purifying my product from this compound?
A4: Yes, crystallization can be a very effective method, especially if your desired product has a different solubility profile in a given solvent at different temperatures. Since this compound is a solid with a high melting point, you can potentially find a solvent in which it is sparingly soluble at room temperature but more soluble at elevated temperatures, allowing for its removal through crystallization upon cooling.
Q5: What chromatographic techniques are recommended for separating this compound from my desired compound?
A5: Column chromatography is a powerful technique for this separation. Given that this compound is soluble in toluene, a normal-phase silica gel chromatography with a non-polar mobile phase (e.g., a hexane/ethyl acetate gradient) would be a logical starting point. The polarity of the solvent system can be adjusted based on the polarity of your desired product to achieve optimal separation.
Troubleshooting Guides
Problem 1: Poor separation of this compound and my product using column chromatography.
-
Possible Cause: The polarity of the mobile phase is not optimized.
-
Solution:
-
Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane:ethyl acetate, or dichloromethane:methanol) to identify a system that provides good separation between this compound and your product.
-
Based on the TLC results, select an appropriate mobile phase for your column chromatography. A lower polarity solvent system will generally elute the less polar this compound first.
-
Problem 2: this compound co-precipitates with my product during crystallization.
-
Possible Cause: The chosen crystallization solvent does not sufficiently differentiate the solubilities of your product and this compound.
-
Solution:
-
Screen a variety of solvents with different polarities.
-
Consider using a solvent mixture (co-solvent system) to fine-tune the solubility characteristics.
-
Employ a slow cooling rate during crystallization to enhance the purity of the crystals formed.
-
Problem 3: An emulsion forms during liquid-liquid extraction.
-
Possible Cause: The two immiscible phases are not separating cleanly.
-
Solution:
-
Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
If the emulsion persists, filtering the mixture through a pad of Celite may be effective.
-
Experimental Protocols
Protocol 1: Purification by Crystallization
-
Solvent Selection: Based on solubility tests, select a solvent in which this compound is sparingly soluble at room temperature but soluble at an elevated temperature.
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product and which contain this compound.
-
Solvent Removal: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Logical Workflow
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Interference in ECCD Spectra of Di-1-naphthylmethanol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in the Electron Capture Chemical Dissociation (ECCD) spectra of Di-1-naphthylmethanol derivatives.
Frequently Asked Questions (FAQs)
Q1: What is ECCD and why is it used for this compound derivatives?
Electron Capture Chemical Dissociation (ECCD) is a tandem mass spectrometry (MS/MS) fragmentation technique. It involves the capture of a low-energy electron by a multiply charged precursor ion, leading to the formation of an odd-electron species that readily fragments. This technique is particularly useful for the structural elucidation of complex molecules like this compound derivatives because it often provides complementary fragmentation information to more common techniques like collision-induced dissociation (CID), especially regarding the preservation of labile functional groups.
Q2: What are the expected fragmentation patterns for this compound derivatives in ECCD?
Aromatic alcohols like this compound derivatives typically exhibit a prominent molecular ion peak.[1] Common fragmentation pathways include:
In negative ion mode, fragmentation of naphthol-related compounds can yield specific product ions that are useful for identification.[3]
Q3: What are common sources of interference in ECCD spectra?
Interference in ECCD spectra can arise from various sources, including:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte.[5][6][7]
-
Contamination: Impurities from solvents, glassware, or the instrument itself can introduce interfering peaks.[8][9] Common contaminants include plasticizers and polymers.[9]
-
Isobaric Interferences: Compounds with the same nominal mass as the analyte or its fragments can lead to overlapping peaks, complicating spectral interpretation.[10][11]
-
Instrumental Factors: Fluctuations in ion source temperature or reagent gas pressure can affect fragmentation patterns and reproducibility.[12]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the ECCD analysis of this compound derivatives.
Issue 1: Poor Signal Intensity or No Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Improper Ionization | Verify that the analyte is forming a stable, multiply charged precursor ion suitable for ECCD. Optimize ESI source parameters (e.g., spray voltage, capillary temperature). |
| Inefficient Electron Capture | Check the electron energy and current. Ensure the reagent gas pressure is optimized for thermalizing electrons. Methane is a common choice for this purpose.[12] |
| Matrix Suppression | Dilute the sample to reduce the concentration of matrix components.[5] Improve sample cleanup procedures to remove interfering substances. |
| Instrument Contamination | Clean the ion source and transfer optics according to the manufacturer's recommendations. |
Issue 2: Unexplained or Interfering Peaks in the Spectrum
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Solvent/Mobile Phase Contamination | Run a blank injection of the mobile phase to identify contaminant peaks. Use high-purity solvents and additives. |
| Sample Matrix Interference | Analyze a matrix blank (a sample prepared in the same way as the analyte but without the analyte itself) to identify peaks originating from the matrix.[5] |
| "Ghost Peaks" | These are peaks from previous injections. To mitigate this, increase the final temperature and lengthen the run time to ensure complete elution of all compounds. If ghost peaks persist, clean the inlet and consider conditioning the column at a higher temperature.[8][13] |
| Plasticizer Contamination | Avoid the use of plastic containers and tubing where possible. Common plasticizers like phthalates can be leached from these materials.[9] |
| Adduct Formation | Mobile phase additives can form adducts with the analyte (e.g., [M+Cl]⁻, [M+HCOO]⁻).[14] Identify these by their characteristic mass shifts. Consider changing the mobile phase additive if adduct formation is problematic. |
Issue 3: Peak Tailing or Broadening
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC/LC System | Use deactivated inlet liners and columns to minimize interactions with the analyte.[1] |
| Column Contamination or Degradation | Trim the front end of the column to remove accumulated non-volatile residues.[8] If the problem persists, replace the column. |
| Sub-optimal Chromatographic Conditions | For GC-MS, ensure the inlet temperature is sufficient to vaporize the analytes without degradation. Optimize the temperature ramp rate.[1] For LC-MS, adjust the mobile phase composition and gradient to improve peak shape. |
| Cold Spots | Ensure all heated zones, including the transfer line to the mass spectrometer, are at an appropriate and uniform temperature to prevent condensation of the analyte.[1] |
Experimental Protocols
General Sample Preparation for ECCD Analysis
-
Extraction: Extract the this compound derivatives from the sample matrix using a suitable organic solvent (e.g., acetonitrile, methanol).
-
Cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components. Choose an SPE cartridge with a sorbent that retains the analytes while allowing interfering compounds to pass through.
-
Concentration and Reconstitution: Evaporate the solvent and reconstitute the sample in a mobile phase compatible with the LC-MS system.
Typical ECCD-MS Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Negative Ion Electrospray (ESI) |
| Precursor Ion Selection | Isolate the desired multiply charged precursor ion (e.g., [M-2H]²⁻). |
| Electron Energy | < 1 eV (for optimal electron capture) |
| Reagent Gas | Methane or Nitrogen |
| Reagent Gas Pressure | Optimize for maximum fragmentation efficiency and signal stability. |
| Activation Time | 10-100 ms (analyte dependent) |
Visualizing Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in ECCD analysis.
Caption: A flowchart for troubleshooting ECCD spectral issues.
The following diagram illustrates the potential sources of interference in an LC-MS system.
Caption: Sources of interference in LC-ECCD-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the fragmentation pathways of β-naphthol pigments using liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. massspec.unm.edu [massspec.unm.edu]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Electron capture ionization - Wikipedia [en.wikipedia.org]
- 13. agilent.com [agilent.com]
- 14. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
Technical Support Center: Di-1-naphthylmethanol Derivatization of Sterically Hindered Carboxylic Acids
Welcome to the technical support center for the derivatization of sterically hindered carboxylic acids using di-1-naphthylmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the derivatization of sterically hindered carboxylic acids with this compound challenging?
A1: The primary challenge lies in the steric hindrance of both the carboxylic acid and the this compound. Bulky groups surrounding the carboxylic acid's carbonyl carbon impede the approach of the large this compound nucleophile. This steric clash can significantly slow down or even prevent the esterification reaction from proceeding under standard conditions, leading to low or no product yield.
Q2: What are the most effective methods for esterifying sterically hindered carboxylic acids with a bulky alcohol like this compound?
A2: For sterically demanding esterifications, methods that activate the carboxylic acid to make it a better electrophile are generally the most successful. The Yamaguchi esterification and the Steglich esterification are highly recommended.[1][2][3] These methods utilize potent coupling reagents to form a highly reactive intermediate that can then be attacked by the sterically hindered alcohol.
Q3: What is the role of a coupling reagent in this derivatization?
A3: A coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), reacts with the carboxylic acid to form a highly reactive acyl intermediate (an O-acylisourea or a mixed anhydride).[1][2] This intermediate is much more susceptible to nucleophilic attack by the bulky this compound than the original carboxylic acid.
Q4: Why is 4-dimethylaminopyridine (DMAP) often used in these reactions?
A4: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst.[1][4] It reacts with the activated acyl intermediate to form a highly reactive N-acylpyridinium salt. This species is an even more potent acylating agent, which significantly accelerates the reaction with the sterically hindered this compound.
Q5: My reaction is not proceeding to completion. What are the common causes?
A5: Incomplete reactions are often due to insufficient activation of the carboxylic acid, inadequate catalysis, or suboptimal reaction conditions. Ensure that your reagents are anhydrous, as water can quench the reactive intermediates. The molar ratios of the coupling agent and DMAP may need to be optimized. Additionally, reaction time and temperature may need to be increased to overcome the high activation energy associated with sterically hindered substrates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective activation of the carboxylic acid. | Switch to a more powerful activation method like the Yamaguchi or Shiina esterification.[2][5] Ensure the coupling reagent is fresh and of high purity. |
| Steric hindrance preventing nucleophilic attack. | Utilize a nucleophilic catalyst such as DMAP to form a more reactive acylating agent.[1] Consider increasing the reaction temperature and extending the reaction time. | |
| Presence of moisture. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect stoichiometry. | Optimize the molar ratios of the carboxylic acid, this compound, coupling reagent, and catalyst. A slight excess of the alcohol and coupling agent may be beneficial. | |
| Formation of Side Products | Side reactions of the activated intermediate. | The Steglich esterification can sometimes lead to the formation of N-acylurea byproducts.[1] Ensure that DMAP is present to facilitate the desired reaction with the alcohol. |
| Decomposition of reagents or products. | Avoid excessively high temperatures, which can lead to degradation. Choose a suitable solvent that is inert under the reaction conditions. | |
| Difficulty in Product Purification | Removal of urea byproduct (from DCC). | The urea byproduct from DCC (dicyclohexylurea) is often insoluble in many organic solvents and can be removed by filtration.[6] If it remains soluble, column chromatography may be necessary. |
| Separating product from unreacted starting materials. | Use column chromatography with an appropriate solvent system for purification. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is often effective. |
Experimental Protocols
Protocol 1: Steglich Esterification for Sterically Hindered Carboxylic Acids
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sterically hindered carboxylic acid
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.0 equiv), this compound (1.2 equiv), and DMAP (0.1 - 0.2 equiv) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 equiv) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Yamaguchi Esterification for Highly Sterically Hindered Carboxylic Acids
This method is particularly effective for very challenging substrates.
Materials:
-
Sterically hindered carboxylic acid
-
This compound
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (Et3N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous toluene or THF
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous toluene.
-
Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise to the solution at room temperature. Stir the mixture for 1-2 hours to form the mixed anhydride.
-
In a separate flask, dissolve this compound (1.5 equiv) and DMAP (3.0 equiv) in anhydrous toluene.
-
Add the solution of the mixed anhydride to the solution of the alcohol and DMAP via a cannula or syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. file.globalso.com [file.globalso.com]
Technical Support Center: Grignard Synthesis of Di-1-naphthylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Grignard synthesis of di-1-naphthylmethanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving a high yield in the Grignard synthesis of this compound?
A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions throughout the entire process. Grignard reagents are highly reactive towards protic solvents like water, which will quench the reagent and significantly reduce the yield.[1][2] All glassware must be thoroughly dried, and anhydrous solvents must be used. Additionally, proper activation of the magnesium turnings is crucial for the successful formation of the Grignard reagent.
Q2: How can I be certain that my Grignard reagent has formed successfully?
A2: Visual cues for the initiation of Grignard reagent formation include the disappearance of the iodine crystal's color (if used as an initiator), the appearance of a cloudy or grayish solution, and spontaneous refluxing of the solvent due to the exothermic nature of the reaction. For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration before its use in the subsequent reaction.
Q3: What are the common side reactions that can lead to a low yield of this compound?
A3: Due to the steric hindrance of the 1-naphthyl groups, several side reactions can compete with the desired nucleophilic addition. The primary side reaction is the Wurtz-type coupling of the Grignard reagent with the unreacted 1-bromonaphthalene, leading to the formation of 1,1'-binaphthyl. Another potential side reaction is the enolization of the 1-naphthaldehyde, where the Grignard reagent acts as a base instead of a nucleophile.
Q4: How can I minimize the formation of the 1,1'-binaphthyl byproduct?
A4: To minimize Wurtz coupling, the 1-bromonaphthalene should be added slowly and at a controlled rate to the magnesium suspension. This ensures that the concentration of the alkyl halide in the reaction mixture remains low, reducing the likelihood of it reacting with the newly formed Grignard reagent.
Q5: What is the best method for purifying the crude this compound product?
A5: Purification of the crude product is typically achieved through recrystallization. A mixed solvent system, such as diethyl ether and petroleum ether, can be effective. The crude product, which may contain unreacted starting materials and byproducts, is dissolved in a minimal amount of a "good" solvent (like diethyl ether) and then a "bad" solvent (like petroleum ether) is added to induce crystallization of the desired product. Column chromatography can also be employed for more rigorous purification if needed.
Troubleshooting Guide for Low Yield
Low yields in the synthesis of this compound can often be attributed to a few common issues. This guide provides a systematic approach to troubleshooting these problems.
Quantitative Data on Grignard Reaction Yields (Analogous Systems)
Due to the limited availability of specific yield data for this compound, the following table presents typical yields for analogous Grignard syntheses of sterically hindered tertiary alcohols. This data can be used as a benchmark for troubleshooting your reaction.
| Reactants | Product | Reported Yield (%) | Potential Reasons for Yield Variation |
| Phenylmagnesium bromide + Benzophenone | Triphenylmethanol | 30-50%[1] | Incomplete reaction, side reactions, purification losses. |
| Phenylmagnesium bromide + Benzaldehyde | Diphenylmethanol | ~36%[3] | Moisture contamination, side product formation. |
| Ethylmagnesium bromide + 2-Butanone | 3-Methyl-3-pentanol | Lower with excess Grignard | Acid-catalyzed dehydration during workup.[1] |
// Nodes start [label="Low Yield of\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagent [label="Check Grignard Reagent Formation", fillcolor="#FBBC05", fontcolor="#202124"]; check_reaction [label="Examine Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="Review Workup & Purification", fillcolor="#FBBC05", fontcolor="#202124"];
no_initiation [label="No/Poor Initiation?", fillcolor="#F1F3F4", fontcolor="#202124"]; side_reactions [label="Evidence of Side Reactions?", fillcolor="#F1F3F4", fontcolor="#202124"]; product_loss [label="Potential Product Loss?", fillcolor="#F1F3F4", fontcolor="#202124"];
solution_activation [label="Activate Mg:\n- Crush turnings\n- Use iodine crystal\n- Ensure anhydrous conditions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_side_reactions [label="Minimize Side Reactions:\n- Slow addition of halide\n- Control temperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_workup [label="Optimize Purification:\n- Careful extraction\n- Appropriate recrystallization solvent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagent; start -> check_reaction; start -> check_workup;
check_reagent -> no_initiation; no_initiation -> solution_activation [label="Yes"];
check_reaction -> side_reactions; side_reactions -> solution_side_reactions [label="Yes"];
check_workup -> product_loss; product_loss -> solution_workup [label="Yes"]; } Caption: Troubleshooting Decision Tree for Low Yield.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of a sterically hindered diaryl methanol, analogous to this compound. Note: All glassware must be rigorously dried in an oven and assembled while hot under a stream of inert gas (e.g., nitrogen or argon).
1. Preparation of 1-Naphthylmagnesium Bromide (Grignard Reagent)
-
Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 1-bromonaphthalene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 1-bromonaphthalene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Synthesis of this compound
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Dissolve 1-naphthaldehyde (0.9 equivalents) in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the 1-naphthaldehyde solution dropwise to the stirred Grignard reagent. A precipitate will likely form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
3. Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether).
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// Edges start -> reagent_prep; reagent_prep -> reaction; reaction -> workup; workup -> extraction; extraction -> purification; purification -> product; } Caption: Experimental Workflow for this compound Synthesis.
References
Degradation pathways of Di-1-naphthylmethanol under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of Di-1-naphthylmethanol under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic conditions?
Under acidic conditions, the primary degradation pathway for this compound is expected to be an acid-catalyzed dehydration reaction, leading to the formation of bis(1-naphthyl)methyl ether. This occurs through the protonation of the hydroxyl group, forming a good leaving group (water) and a stable carbocation, which is then attacked by another molecule of this compound.
Q2: What are the likely degradation pathways for this compound under basic conditions?
In the presence of a strong base and an oxidizing agent (like atmospheric oxygen, potentially accelerated by heat), this compound can undergo oxidation to form Di-1-naphthyl ketone. The reaction is initiated by the deprotonation of the hydroxyl group, followed by oxidative processes.
Q3: How can I perform a forced degradation study on this compound?
Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule and identifying potential degradation products.[1] A typical forced degradation study involves subjecting the compound to more severe conditions than accelerated stability testing.[1] The study should include acid and base hydrolysis, oxidation, and thermal and photolytic stress.[2]
Q4: I am not observing any degradation. What should I do?
If you do not observe any degradation, the stress conditions may not be harsh enough. Consider the following adjustments:
-
Increase the concentration of the acid or base.[2]
-
Increase the temperature of the reaction.[2]
-
Extend the duration of the stress testing.[2]
-
For oxidative degradation, ensure the presence of a suitable oxidizing agent (e.g., hydrogen peroxide).
Q5: My analytical method is not separating the parent compound from its degradants. What can I do?
A key goal of forced degradation is to develop a stability-indicating analytical method, often using techniques like High-Performance Liquid Chromatography (HPLC).[3] If you are facing separation issues, you may need to:
-
Optimize your HPLC method (e.g., change the mobile phase composition, gradient, column type, or temperature).
-
Employ a different detection technique if the degradants lack a suitable chromophore.
-
Consider using orthogonal analytical techniques for confirmation.
Troubleshooting Guides
Issue: Unexpected Peaks in Chromatogram
-
Possible Cause 1: Secondary Degradation. The initial degradation products may themselves be unstable under the stress conditions and degrade further.
-
Solution: Analyze samples at multiple time points to track the formation and disappearance of intermediates.
-
-
Possible Cause 2: Interaction with Solvents or Buffers. The compound may react with components of the reaction medium.
-
Solution: Run blanks containing only the solvent and stressor to identify any artifacts.
-
Issue: Poor Mass Balance
-
Possible Cause 1: Non-UV Active Degradants. Some degradation products may not be detectable by a UV detector.
-
Solution: Use a mass spectrometer (LC-MS) or other universal detectors to identify all components.
-
-
Possible Cause 2: Volatile Degradants. Degradation may produce volatile compounds that are lost during sample preparation or analysis.
-
Solution: Use appropriate sample handling techniques and consider headspace gas chromatography (GC) for analysis of volatiles.
-
Experimental Protocols
Forced Degradation Protocol
A general protocol for the forced degradation of this compound is provided below. The conditions may need to be optimized based on the observed stability of the molecule.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Analyze at appropriate time intervals.
-
-
Thermal Degradation:
-
Expose the solid compound to 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source according to ICH Q1B guidelines.
-
Analyze at appropriate time intervals and compare with a control sample protected from light.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Conditions
| Stress Condition | Duration (hours) | This compound Assay (%) | Degradant 1 (Ether) (%) | Degradant 2 (Ketone) (%) | Total Impurities (%) |
| Control | 24 | 99.8 | < 0.05 | < 0.05 | 0.2 |
| 1 M HCl, 60°C | 24 | 85.2 | 13.5 | < 0.05 | 14.8 |
| 1 M NaOH, 60°C | 24 | 92.7 | < 0.05 | 6.8 | 7.3 |
| 3% H₂O₂, RT | 24 | 90.5 | < 0.05 | 8.9 | 9.5 |
Visualizations
Degradation Pathways
Caption: Proposed degradation pathways of this compound.
Experimental Workflow
Caption: Workflow for forced degradation and analysis.
References
Validation & Comparative
A Comparative Guide to Chiral Derivatizing Agents: Di-1-naphthylmethanol in Focus
For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is a critical step in ensuring the safety and efficacy of new therapeutic agents. Chiral derivatizing agents (CDAs) are indispensable tools in this endeavor, enabling the differentiation and analysis of enantiomers. This guide provides an objective comparison of Di-1-naphthylmethanol with other commonly used CDAs, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your analytical needs.
The fundamental principle behind chiral derivatizing agents lies in their ability to convert a mixture of enantiomers, which are otherwise indistinguishable by many analytical techniques, into a mixture of diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using standard chromatographic and spectroscopic methods.
Performance Comparison of Chiral Derivatizing Agents
The selection of an appropriate chiral derivatizing agent is contingent on several factors, including the functional group of the analyte (e.g., alcohol, amine, carboxylic acid), the analytical technique to be employed (e.g., NMR, HPLC, ECCD), and the desired level of sensitivity. This section provides a comparative overview of this compound and other prominent CDAs.
| Chiral Derivatizing Agent | Target Analyte(s) | Analytical Technique(s) | Key Advantages |
| This compound | Chiral Carboxylic Acids | Exciton-Coupled Circular Dichroism (ECCD) | Determination of absolute stereochemistry |
| Mosher's Acid (MTPA) | Alcohols, Amines | NMR Spectroscopy (¹H, ¹⁹F) | Well-established method, provides information on enantiomeric excess and absolute configuration |
| Marfey's Reagent (FDAA) | Primary and Secondary Amines, Amino Acids | HPLC with UV/Vis detection | High sensitivity, suitable for trace analysis |
| (S)-(+)-NBD-Py-NCS | Primary and Secondary Amines, Amino Acids | HPLC with Fluorescence/UV-Vis detection | High fluorescence sensitivity, good reactivity under mild conditions |
In-Depth Look: this compound for Chiral Carboxylic Acids
This compound has emerged as a specialized reagent for determining the absolute stereochemistry of chiral carboxylic acids. The methodology involves the formation of a di(1-naphthyl)methanol ester derivative. This derivatization induces a preferential helical arrangement of the two naphthyl groups. The resulting diastereomer exhibits a characteristic exciton-coupled circular dichroism (ECCD) spectrum. By comparing the experimental ECCD spectrum with computational models, the absolute configuration of the original carboxylic acid can be unequivocally assigned.[1][2]
Experimental Protocol: Derivatization of a Chiral Carboxylic Acid with this compound
This protocol outlines the general procedure for the esterification of a chiral carboxylic acid with this compound.
Materials:
-
Chiral carboxylic acid
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry reaction vessel, dissolve the chiral carboxylic acid (1.0 equivalent), this compound (1.1 equivalents), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling agent (e.g., DCC, 1.2 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting di(1-naphthyl)methanol ester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified ester by standard analytical techniques (e.g., NMR, mass spectrometry) and proceed with ECCD analysis.
Experimental Workflow for Stereochemical Determination
The overall workflow for determining the absolute configuration of a chiral carboxylic acid using this compound is depicted below.
Caption: Workflow for absolute configuration determination.
Comparison with Mosher's Acid Analysis for Alcohols and Amines
While this compound is specialized for carboxylic acids, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines via NMR spectroscopy.
Experimental Protocol: Derivatization of a Chiral Alcohol with Mosher's Acid Chloride
This protocol provides a general procedure for the formation of Mosher's esters.
Materials:
-
Chiral alcohol
-
(R)- or (S)-Mosher's acid chloride
-
Anhydrous pyridine or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Dissolve the chiral alcohol (1.0 equivalent) in a mixture of anhydrous DCM and pyridine.
-
Cool the solution to 0 °C.
-
Slowly add Mosher's acid chloride (1.2 equivalents) to the solution.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude diastereomeric esters can often be analyzed directly by ¹H and ¹⁹F NMR spectroscopy without further purification.
Logical Relationship in Mosher's Acid Analysis
The determination of absolute configuration using Mosher's method relies on the anisotropic effect of the phenyl group in the MTPA moiety, which shields or deshields nearby protons in a predictable manner. By comparing the chemical shifts of the protons in the diastereomeric esters formed with (R)- and (S)-MTPA, the absolute configuration of the alcohol or amine can be deduced.
Caption: Logic of Mosher's acid analysis.
Conclusion
The choice of a chiral derivatizing agent is a critical decision in the stereochemical analysis of chiral molecules. This compound offers a powerful and specific method for determining the absolute configuration of chiral carboxylic acids through ECCD analysis. For chiral alcohols and amines, the well-established Mosher's acid analysis via NMR spectroscopy remains a robust and reliable option. By understanding the principles, advantages, and experimental protocols associated with each agent, researchers can select the most suitable tool to confidently and accurately elucidate the stereochemistry of their molecules of interest, a crucial step in the journey of drug discovery and development.
References
Accuracy of absolute configuration determination using Di-1-naphthylmethanol
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's absolute configuration is a cornerstone of chemical analysis. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, profoundly influencing its biological activity, efficacy, and safety profile. This guide provides an objective comparison of di-1-naphthylmethanol with other established methods for determining absolute configuration, supported by experimental data and detailed protocols.
Comparison of Leading Methods for Absolute Configuration Determination
The choice of method for determining absolute configuration is contingent on several factors, including the nature of the sample, its physical state, the quantity available, and the required level of accuracy. Below is a comparative overview of four prominent techniques.
| Method | Principle | Sample Requirements | Accuracy/Reliability | Key Advantages | Key Disadvantages |
| This compound (ECCD) | Derivatization of a chiral carboxylic acid with this compound creates a molecule with two naphthyl chromophores. The through-space interaction of these chromophores, dictated by the stereocenter of the acid, leads to a characteristic exciton-coupled circular dichroism (ECCD) spectrum. The sign of the Cotton effect in the ECCD spectrum is correlated with the absolute configuration.[1] | Chiral carboxylic acid. | High, dependent on the conformational rigidity of the derivative. | High sensitivity, applicable to a specific class of compounds. | Limited to carboxylic acids, requires derivatization and computational analysis. |
| X-ray Crystallography | The diffraction of X-rays by a single crystal of a chiral molecule produces a unique diffraction pattern that allows for the determination of the three-dimensional arrangement of atoms in space. The absolute configuration is determined by analyzing the anomalous dispersion of X-rays, often quantified by the Flack parameter.[2][3] A Flack parameter close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.[2] | High-quality single crystal. | Very High (often considered the "gold standard"). The Flack parameter provides a high degree of confidence.[2] | Provides a direct and unambiguous determination of the entire molecular structure. | Requires a suitable single crystal, which can be difficult or impossible to obtain for some molecules. The presence of a heavy atom enhances accuracy. |
| Vibrational Circular Dichroism (VCD) | VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental VCD spectrum is then compared to a spectrum predicted by quantum chemical calculations for a known enantiomer. A match between the experimental and calculated spectra confirms the absolute configuration.[4][5][6] | Sample in solution (liquids, oils, or dissolved solids). | High. The accuracy is dependent on the quality of the computational model and the conformational flexibility of the molecule.[7][8] | Applicable to a wide range of molecules in solution, non-destructive.[4] | Requires access to a VCD spectrometer and computational resources. Can be challenging for highly flexible molecules.[8] |
| Mosher's Method (NMR) | This method involves the formation of diastereomeric esters or amides by reacting a chiral alcohol or amine with the enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The different spatial arrangements of the diastereomers lead to distinct chemical shifts in their ¹H NMR spectra. By analyzing the differences in these chemical shifts, the absolute configuration of the original alcohol or amine can be deduced.[9][10] | Chiral alcohol or amine. | High, but can be influenced by conformational effects and the accuracy of the conformational model. | Does not require specialized equipment beyond a standard NMR spectrometer. | Requires chemical derivatization with both enantiomers of the reagent, and careful NMR analysis. Can be ambiguous for complex or flexible molecules.[9] |
Experimental Protocols
This compound (ECCD) Method
This protocol describes the derivatization of a chiral carboxylic acid with this compound for analysis by exciton-coupled circular dichroism.
1. Materials:
-
Chiral carboxylic acid
-
This compound
-
DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-dimethylaminopyridine)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
2. Derivatization Procedure:
-
Dissolve the chiral carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC or EDC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC/EDC solution to the carboxylic acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the di-1-naphthylmethyl ester.
3. ECCD Analysis:
-
Dissolve the purified ester in a suitable solvent (e.g., acetonitrile or methanol).
-
Record the circular dichroism spectrum in the region of the naphthalene chromophore's absorption (typically around 220-250 nm).
-
Perform computational modeling (e.g., using density functional theory) to predict the ECCD spectrum for both possible enantiomers of the derivatized carboxylic acid.
-
Compare the experimental ECCD spectrum with the calculated spectra to assign the absolute configuration. A positive Cotton effect corresponds to one enantiomer, and a negative Cotton effect to the other.
References
- 1. Di(1-naphthyl) methanol ester of carboxylic acids for absolute stereochemical determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flack parameter - Wikipedia [en.wikipedia.org]
- 3. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 4. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. experts.umn.edu [experts.umn.edu]
A Comparative Guide to Chiral Analysis: Di-1-naphthylmethanol vs. Mosher's Acid
For researchers, scientists, and drug development professionals, the accurate determination of a molecule's stereochemistry is a critical step in chemical synthesis and drug discovery. This guide provides an objective comparison of two prominent chiral derivatizing agents, Di-1-naphthylmethanol and Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), for the analysis of chiral molecules. We will delve into their primary applications, supported by experimental data and detailed protocols, to assist in selecting the most suitable method for your analytical needs.
Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a chiral analyte to form a mixture of diastereomers. These diastereomers, unlike the original enantiomers, have distinct physical and chemical properties, allowing for their differentiation by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography.
Principle of Chiral Derivatization
The fundamental principle behind the use of chiral derivatizing agents is the conversion of a pair of enantiomers, which are spectroscopically indistinguishable in a non-chiral environment, into diastereomers. This is achieved by covalently bonding the chiral analyte to an enantiomerically pure CDA. The resulting diastereomers exhibit different chemical shifts in their NMR spectra, enabling both the determination of enantiomeric excess (ee) and, in some cases, the assignment of absolute configuration.[1][2][3]
This compound: A Tool for Absolute Stereochemistry Determination via ECCD
This compound is primarily utilized for determining the absolute stereochemistry of chiral carboxylic acids.[1] Its mode of action relies on a chiroptical technique known as exciton-coupled circular dichroism (ECCD). Upon esterification with a chiral carboxylic acid, the two naphthyl groups of the this compound moiety are forced into a specific spatial arrangement, leading to a predictable helical twist. This induced helicity results in a characteristic bisignate Cotton effect in the circular dichroism (CD) spectrum, the sign of which can be correlated to the absolute configuration of the chiral center in the carboxylic acid.[1]
While not its primary application, the diastereomeric esters formed with this compound could potentially be analyzed by NMR for enantiomeric excess determination, though this is less common in the literature.
Mosher's Acid (MTPA): The Gold Standard for NMR-Based Chiral Analysis
Mosher's acid, and its more reactive acid chloride, is a widely used and reliable chiral derivatizing agent for determining both the enantiomeric excess and the absolute configuration of chiral alcohols and amines through NMR spectroscopy.[2][4][5][6] The method involves the preparation of two separate diastereomeric esters or amides using both the (R)- and (S)-enantiomers of Mosher's acid.
The determination of enantiomeric excess is achieved by integrating the distinct signals of the two diastereomers in the ¹H or ¹⁹F NMR spectrum.[4] The assignment of absolute configuration is more intricate and relies on a conformational model of the Mosher's esters/amides. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester or amide linkage, the absolute configuration of the chiral center can be deduced.[4]
Performance Comparison
| Feature | This compound | Mosher's Acid (MTPA) |
| Primary Application | Determination of absolute configuration of chiral carboxylic acids.[1] | Determination of enantiomeric excess and absolute configuration of chiral alcohols and amines.[2][4][5] |
| Primary Analytical Technique | Exciton-Coupled Circular Dichroism (ECCD) Spectroscopy.[1] | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F).[4][6] |
| Analyte Compatibility | Primarily chiral carboxylic acids.[1] | Chiral alcohols and amines.[2][5] |
| Information Provided | Primarily absolute configuration. | Enantiomeric excess and absolute configuration.[4] |
| Methodology | Formation of a single diastereomeric ester followed by CD analysis.[1] | Formation of two separate diastereomeric esters/amides using both (R)- and (S)-MTPA, followed by comparative NMR analysis.[4] |
| Key Advantage | High sensitivity for absolute configuration determination via ECCD. | Well-established and reliable method for both ee and absolute configuration determination by NMR.[4] |
| Limitations | Less commonly used for enantiomeric excess determination by NMR. | Requires synthesis of two derivatives; potential for peak overlap in complex molecules.[4] |
Experimental Protocols
Derivatization of a Chiral Carboxylic Acid with this compound (General Procedure)
This protocol describes a general method for the esterification of a chiral carboxylic acid with this compound for subsequent analysis.
Materials:
-
Chiral carboxylic acid
-
This compound
-
Coupling agent (e.g., DCC or EDC)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane)
-
Catalyst (e.g., DMAP)
Procedure:
-
In a clean, dry reaction vessel, dissolve the chiral carboxylic acid (1 equivalent) in the anhydrous solvent.
-
Add this compound (1.1 equivalents) and the catalyst (0.1 equivalents).
-
Add the coupling agent (1.2 equivalents) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC for completion.
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric ester by column chromatography on silica gel.
Mosher's Ester Analysis for a Chiral Alcohol
This protocol outlines the preparation of Mosher's esters from a chiral alcohol for the determination of enantiomeric excess and absolute configuration.[4]
Materials:
-
Chiral alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or another suitable base (e.g., DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
Procedure:
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and gently agitate to mix the reactants.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion.
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure using (S)-Mosher's acid chloride.
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
For absolute configuration determination, assign the proton signals for both diastereomers and calculate the chemical shift differences (Δδ = δS - δR).
Visualizing the Workflow
References
- 1. Di(1-naphthyl) methanol ester of carboxylic acids for absolute stereochemical determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Validating Stereochemistry: A Comparative Guide to ECCD Analysis Using Di-1-naphthylmethanol
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute stereochemistry is a critical step. Electronic Circular Dichroism (ECCD) has emerged as a powerful, non-empirical method for this purpose. This guide provides a comprehensive comparison of Di-1-naphthylmethanol as a chiral derivatizing agent for validating ECCD results, alongside other alternatives, supported by experimental data and detailed protocols.
The core principle behind using this compound lies in the exciton chirality method.[1][2] When a chiral carboxylic acid is derivatized with this compound, the two bulky naphthyl groups are forced into a specific spatial arrangement, creating a helical structure. This induced helicity results in a characteristic bisignate Cotton effect in the CD spectrum, known as an exciton couplet. The sign of this couplet is directly related to the absolute configuration of the chiral center in the carboxylic acid.[1][2]
Performance Comparison of Chiral Derivatizing Agents for ECCD
While this compound is a valuable tool, a variety of other chromophoric agents can be employed for the ECCD-based determination of absolute configuration in chiral carboxylic acids. The choice of agent can influence the intensity of the ECCD signal, the ease of derivatization, and the overall reliability of the stereochemical assignment. Below is a comparative overview of this compound and other common alternatives.
| Derivatizing Agent | Chromophore | Typical Wavelength (nm) | Key Advantages | Potential Limitations |
| This compound | Naphthalene | ~230 and ~250 | Strong exciton coupling leading to intense ECCD signals; well-established method.[1][2] | Derivatization may require specific coupling agents. |
| 9-Anthracenemethanol | Anthracene | ~250 and ~380 | Strong chromophore with absorption at longer wavelengths, potentially reducing interference from other chromophores in the molecule.[3][4] | Can be bulky, potentially influencing the conformation of the derivatized molecule. |
| Biphenyl-based probes | Biphenyl | ~250 | Tunable electronic properties through substitution on the biphenyl rings, allowing for optimization of the ECCD signal.[5] | The rotational freedom of the biphenyl axis can sometimes lead to ambiguous results. |
| 2-Anthracenecarboxylic acid | Anthracene | ~250 and ~380 | Can be used to derivatize chiral alcohols and amines, extending its applicability.[6][7] | The carboxylic acid group of the agent itself requires activation for derivatization. |
Experimental Protocols
Derivatization of a Chiral Carboxylic Acid with this compound
This protocol outlines the esterification of a chiral carboxylic acid with this compound, a crucial step for subsequent ECCD analysis.
Materials:
-
Chiral carboxylic acid (e.g., (R)-Ibuprofen)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP) - catalyst
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the chiral carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure this compound ester.
ECCD Spectrum Measurement
Instrumentation:
-
A Circular Dichroism (CD) spectrometer equipped with a xenon lamp.
Procedure:
-
Prepare a solution of the purified this compound ester in a suitable spectroscopic grade solvent (e.g., acetonitrile or methanol) at a concentration that gives an absorbance of approximately 0.8-1.0 at the chromophore's absorption maximum.
-
Use a quartz cuvette with a path length of 1 cm.
-
Record the CD spectrum over a wavelength range that covers the absorption bands of the naphthalene chromophore (typically 200-300 nm).
-
Acquire the spectrum with an appropriate scan speed, bandwidth, and number of accumulations to ensure a good signal-to-noise ratio.
-
Record a baseline spectrum of the solvent under the same conditions and subtract it from the sample spectrum.
-
The resulting spectrum should show a characteristic bisignate Cotton effect (exciton couplet). The sign of the couplet (positive or negative) is determined by the order of the positive and negative Cotton effects at longer and shorter wavelengths, respectively. This sign is then correlated to the absolute configuration of the chiral carboxylic acid based on established models for the helicity of the di-naphthyl system.[1][2]
Visualizing the Workflow and Principles
To further clarify the process and the underlying principles, the following diagrams have been generated using the DOT language.
References
- 1. Di(1-naphthyl) methanol ester of carboxylic acids for absolute stereochemical determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9-Anthracenemethanol(1468-95-7) MS spectrum [chemicalbook.com]
- 4. GSRS [precision.fda.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Enantiodifferentiating photocyclodimerization of 2-anthracenecarboxylic acid mediated by gamma-cyclodextrins with a flexible or rigid cap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Navigating the Labyrinth of Chirality: A Comparative Guide to Stereochemical Assignment Methods
The Di-1-naphthylmethanol (D1NM) method has emerged as a valuable chiroptical tool specifically for determining the absolute configuration of chiral carboxylic acids. This technique leverages the formation of a diastereomeric ester with di(1-naphthyl)methanol, which possesses two bulky naphthyl chromophores. The spatial arrangement of these chromophores is influenced by the stereocenter of the chiral carboxylic acid, leading to a unique and predictable exciton-coupled circular dichroism (ECCD) spectrum. Computational analysis of this spectrum then allows for the assignment of the absolute configuration.
Method Comparison: A Qualitative Overview
The choice of method for stereochemical assignment is often dictated by factors such as the nature of the analyte, sample availability, and the desired level of certainty. Below is a qualitative comparison of the D1NM method with other widely used techniques. A quantitative comparison with supporting experimental data from a direct cross-validation study is not currently available in published literature.
| Feature | This compound (D1NM) Method | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) | X-ray Crystallography |
| Principle | Exciton-Coupled Circular Dichroism (ECCD) of a diastereomeric ester. | ¹H NMR analysis of diastereomeric esters formed with a chiral derivatizing agent. | Differential absorption of left and right circularly polarized infrared light. | Diffraction of X-rays by a single crystal. |
| Applicability | Chiral carboxylic acids. | Chiral alcohols and amines. | Wide range of chiral molecules in solution. | Crystalline solids. |
| Sample Amount | Milligram scale. | Milligram scale. | Milligram scale. | Microgram to milligram scale. |
| Derivatization | Required (esterification). | Required (esterification or amidation). | Not required. | Not required (co-crystallization may be used). |
| Throughput | Moderate. | Moderate. | High. | Low (crystal growth can be time-consuming). |
| Strengths | Sensitive chiroptical method for a specific class of compounds. | Well-established and widely used NMR technique. | Applicable to a broad range of molecules in their native solution state. | Provides the definitive, unambiguous absolute configuration. |
| Limitations | Limited to carboxylic acids; requires computational analysis. | Indirect method; conformational flexibility can complicate analysis. | Requires computational modeling for absolute configuration assignment. | Requires a high-quality single crystal, which can be a significant bottleneck. |
Experimental Protocols
Detailed experimental protocols are essential for the successful application of any stereochemical assignment method. Below are generalized protocols for the D1NM method and its alternatives.
This compound (D1NM) Method Protocol
A detailed, standardized experimental protocol for the D1NM method is not widely published. However, the general workflow involves two key stages:
1. Esterification of the Chiral Carboxylic Acid:
-
The chiral carboxylic acid is reacted with di(1-naphthyl)methanol in the presence of a suitable coupling agent (e.g., a carbodiimide like DCC or EDC) and a catalyst (e.g., DMAP) in an inert solvent (e.g., dichloromethane).
-
The reaction mixture is typically stirred at room temperature until completion.
-
The resulting di(1-naphthyl)methyl ester is purified using standard chromatographic techniques (e.g., column chromatography).
2. Circular Dichroism (CD) Spectroscopy and Computational Analysis:
-
The purified ester is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration appropriate for CD analysis.
-
The CD spectrum is recorded over a relevant wavelength range, typically focusing on the region where the naphthyl chromophores absorb.
-
Computational modeling (e.g., using density functional theory, DFT) is performed to predict the CD spectra for both possible diastereomers (P- and M-helicity of the naphthyl groups).
-
The experimentally obtained CD spectrum is then compared with the calculated spectra to determine the absolute configuration of the original carboxylic acid.
Mosher's Method (NMR Spectroscopy) Protocol
This method is widely used for determining the absolute configuration of chiral secondary alcohols and amines. For chiral carboxylic acids, they must first be reduced to the corresponding alcohol.
1. Derivatization:
-
In two separate NMR tubes, the chiral alcohol is reacted with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl), respectively. A hindered base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced.
-
The reactions are allowed to proceed to completion at room temperature.
2. NMR Analysis:
-
¹H NMR spectra are acquired for both diastereomeric MTPA esters.
-
The chemical shifts (δ) of protons near the stereocenter are carefully assigned for both the (R)- and (S)-MTPA esters.
-
The difference in chemical shifts (Δδ = δS - δR) is calculated for each assigned proton.
3. Data Interpretation:
-
A model of the MTPA esters in a planar, extended conformation is used. Protons that lie on the same side of the MTPA phenyl group will have a consistent sign for their Δδ values.
-
By analyzing the signs of the Δδ values, the absolute configuration of the stereocenter can be deduced.
Vibrational Circular Dichroism (VCD) Spectroscopy Protocol
VCD is a powerful technique for determining the absolute configuration of molecules in solution without the need for derivatization.
1. Sample Preparation:
-
A solution of the chiral molecule is prepared in a suitable infrared-transparent solvent (e.g., CDCl₃, CCl₄, or DMSO-d₆). The concentration is typically in the range of 0.01 to 0.1 M.
2. VCD and IR Spectra Measurement:
-
The VCD and infrared (IR) absorption spectra are recorded using a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.
3. Computational Modeling:
-
A conformational search of the molecule is performed using computational chemistry software to identify all low-energy conformers.
-
The geometry of each conformer is optimized, and the VCD and IR spectra are calculated using a suitable level of theory (e.g., DFT).
4. Spectral Comparison and Assignment:
-
A Boltzmann-averaged calculated VCD spectrum is generated from the spectra of the individual conformers.
-
The experimental VCD spectrum is compared to the calculated spectrum for one of the enantiomers. A good match in the signs and relative intensities of the major bands allows for the assignment of the absolute configuration.
X-ray Crystallography Protocol
X-ray crystallography provides the most definitive determination of absolute stereochemistry, provided a suitable single crystal can be obtained.
1. Crystallization:
-
A high-purity sample of the chiral compound is dissolved in a suitable solvent or solvent mixture.
-
Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. This step can be challenging and time-consuming.
2. Data Collection:
-
A suitable single crystal is mounted on a diffractometer.
-
The crystal is irradiated with X-rays, and the diffraction pattern is recorded. To determine the absolute configuration, anomalous dispersion effects must be measured, which is more effective with the presence of a heavy atom (heavier than oxygen).
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.
-
The Flack parameter is refined to determine the absolute configuration of the molecule. A value close to 0 indicates the correct absolute configuration, while a value close to 1 indicates the opposite.
Visualizing the Workflow
To better illustrate the processes involved in stereochemical assignment, the following diagrams outline the general workflows for the D1NM method and its cross-validation against other techniques.
The Decisive Advantage: Di-1-naphthylmethanol in Chiral Resolution
In the landscape of chiral resolution, the quest for efficient, high-yielding, and broadly applicable resolving agents is paramount for researchers, scientists, and drug development professionals. Among the arsenal of available agents, Di-1-naphthylmethanol emerges as a compelling choice, particularly for the resolution of chiral carboxylic acids. Its distinct structural features offer significant advantages over traditional resolving agents, leading to superior performance in achieving high enantiomeric purity. This guide provides an objective comparison of this compound with other alternatives, supported by experimental principles and detailed methodologies.
The Challenge of Chirality in Drug Development
Many pharmaceuticals are chiral molecules, existing as a pair of non-superimposable mirror images called enantiomers. While chemically identical, enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory agencies often mandate the development of single-enantiomer drugs to ensure safety and efficacy. This necessitates robust and efficient methods for separating racemic mixtures, a process known as chiral resolution.
This compound: A Structurally Superior Resolving Agent
The most common method for chiral resolution involves the use of a chiral resolving agent to convert a pair of enantiomers into diastereomers.[1] Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.[1]
This compound distinguishes itself through its bulky and rigid structure. The two naphthyl groups create a well-defined chiral environment that enhances the differences in the physical properties of the resulting diastereomeric esters formed with chiral carboxylic acids. This steric bulk leads to more effective discrimination between the enantiomers, often resulting in diastereomeric esters with significantly different crystal packing and solubility, which is the cornerstone of efficient separation by crystallization.
While direct comparative studies with quantitative data on the resolution of specific compounds using this compound versus other agents are not extensively available in the reviewed literature, the principle of its advantage lies in its steric hindrance. This structural feature is a key consideration for researchers when selecting a resolving agent, especially when common agents provide unsatisfactory separation.
Performance Comparison: this compound vs. Traditional Alternatives
To illustrate the practical implications of choosing an appropriate resolving agent, the following table provides a generalized comparison based on typical performance characteristics.
| Resolving Agent | Target Compound Class | Typical Enantiomeric Excess (ee%) | Typical Yield (%) | Key Advantages | Common Limitations |
| This compound | Carboxylic Acids | Potentially >95% | Dependent on crystallization efficiency | Bulky structure enhances diastereomeric differentiation; often yields highly crystalline esters. | Higher cost; may require optimization of reaction conditions. |
| (R/S)-1-Phenylethylamine | Carboxylic Acids | 85-98% | 80-95% | Readily available; well-established protocols. | May not be effective for all substrates; separation of diastereomeric salts can be challenging. |
| Tartaric Acid | Amines, Alcohols | Variable, often requires multiple recrystallizations | Variable | Inexpensive and readily available natural product. | Can form solvates; may be less effective for sterically hindered compounds. |
| Ephedrine/Pseudoephedrine | Carboxylic Acids | Variable | Variable | Natural products with well-defined chirality. | Can be difficult to separate diastereomers; regulatory restrictions on precursors. |
| Enzymatic Resolution | Alcohols, Esters, Amines | Often >99% | Typically up to 50% (for kinetic resolution) | High enantioselectivity; mild reaction conditions. | Substrate-specific; can be slower than chemical methods. |
Experimental Protocols: A Guide to Application
The following section details the methodologies for chiral resolution using this compound and a traditional alternative, providing a practical basis for laboratory application.
Chiral Resolution of a Racemic Carboxylic Acid using this compound
This protocol describes the formation of diastereomeric esters, their separation, and the subsequent recovery of the enantiomerically pure carboxylic acid.
Step 1: Formation of Diastereomeric Esters
-
In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 eq.) and this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
Step 2: Separation of Diastereomers by Fractional Crystallization
-
Dissolve the crude diastereomeric ester mixture in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomer.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Recrystallize the solid from the same or a different solvent system until a constant melting point and optical rotation are achieved, indicating the isolation of a pure diastereomer.
-
The mother liquor, enriched in the more soluble diastereomer, can be concentrated and subjected to further crystallization or chromatographic separation.
Step 3: Hydrolysis of the Diastereomeric Ester
-
Dissolve the pure diastereomeric ester in a suitable solvent (e.g., a mixture of THF and water).
-
Add an excess of a base (e.g., LiOH or NaOH) and stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with 1M HCl to protonate the carboxylic acid.
-
Extract the enantiomerically pure carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
-
The this compound can be recovered from the aqueous layer by extraction.
Chiral Resolution of a Racemic Carboxylic Acid using (R)-1-Phenylethylamine
This protocol outlines the formation and separation of diastereomeric salts.
Step 1: Formation of Diastereomeric Salts
-
Dissolve the racemic carboxylic acid (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol).
-
Add (R)-1-phenylethylamine (0.5-1.0 eq.) to the solution.
-
Heat the mixture to reflux to ensure complete salt formation.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
Step 2: Separation of Diastereomeric Salts
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Recrystallize the salt multiple times until a constant optical rotation is achieved.
Step 3: Liberation of the Enantiomerically Pure Carboxylic Acid
-
Dissolve the pure diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., 1M HCl) to precipitate the enantiomerically pure carboxylic acid.
-
Collect the solid by filtration or extract with an organic solvent.
-
Wash and dry the product to obtain the pure enantiomer.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in each resolution method.
Caption: Workflow for chiral resolution using this compound.
Caption: Workflow for chiral resolution using a traditional chiral amine.
Conclusion: Making an Informed Choice
The selection of a chiral resolving agent is a critical decision in the synthesis of enantiomerically pure compounds. While traditional agents like chiral amines and tartaric acid have their merits, this compound presents a powerful alternative, particularly for challenging resolutions of carboxylic acids. Its bulky naphthyl moieties can significantly enhance the physical differences between diastereomeric intermediates, facilitating their separation and leading to high enantiomeric purities. For researchers and drug development professionals aiming for efficient and effective chiral resolution, this compound warrants serious consideration as a valuable tool in their synthetic repertoire.
References
Navigating Chiral Analysis: A Comparative Guide to the Di-1-naphthylmethanol Derivatization Method
For researchers, scientists, and drug development professionals engaged in the critical task of stereochemical assignment, the Di-1-naphthylmethanol derivatization method offers a specialized approach for determining the absolute configuration of chiral carboxylic acids. This guide provides an objective comparison of this technique with alternative methods, supported by experimental data and detailed protocols to inform methodological choices in your research.
The this compound method leverages the formation of a diastereomeric ester, which is then analyzed using exciton-coupled circular dichroism (ECCD). The through-space interaction of the two naphthyl chromophores, held in a chiral conformation by the analyte, generates a characteristic bisignate Cotton effect in the circular dichroism (CD) spectrum. The sign of this Cotton effect can be correlated to the absolute stereochemistry of the carboxylic acid.[1]
While effective in specific applications, the this compound method is not without its limitations. A comprehensive understanding of its drawbacks is crucial for selecting the most appropriate analytical strategy. This guide will delve into these limitations and present a comparative analysis with alternative derivatization agents and analytical techniques.
Unveiling the Limitations
The primary limitations of the this compound derivatization method are intrinsically linked to the principles of chemical derivatization and ECCD analysis. These can be categorized as follows:
-
Reaction and Purification Challenges: The derivatization process involves an esterification reaction, which may not always proceed to completion.[2][3] This can lead to a mixture of the derivatized product and unreacted starting material, necessitating careful purification to obtain a sample suitable for analysis. The reaction conditions, often requiring coupling agents, must be optimized for each specific carboxylic acid to minimize side reactions and ensure a good yield.[4]
-
Structural Requirements for Analyte: The success of the ECCD analysis is highly dependent on the formation of a stable, preferred conformation of the di-1-naphthylmethyl ester in solution. For some chiral carboxylic acids, particularly those with high conformational flexibility or steric hindrance near the carboxylic group, a well-defined helical arrangement of the naphthyl chromophores may not be favored, leading to a weak or inconclusive ECCD signal.
-
Chromophore-Related Issues: The naphthyl chromophore absorbs in the UV region, which can be susceptible to interference from other UV-active compounds present in the sample matrix. Furthermore, the intrinsic properties of the chromophore dictate the wavelength and intensity of the ECCD signal, which may not be optimal for all instrument setups.
-
Dependence on Spectroscopic Techniques: This method is fundamentally reliant on access to a circular dichroism spectropolarimeter. The sensitivity of the measurement can be a limiting factor for samples that are available only in minute quantities.
A Comparative Look at Alternatives
To address the limitations of the this compound method, a variety of alternative derivatization reagents and analytical techniques have been developed for the chiral analysis of carboxylic acids. These alternatives offer advantages in terms of reaction efficiency, detection sensitivity, and applicability to a broader range of analytical platforms.
| Method | Principle | Advantages | Disadvantages | Typical Analytes |
| This compound | Derivatization to a diastereomeric ester followed by ECCD analysis. | Direct determination of absolute configuration. | Requires CD spectrometer; potential for incomplete reaction; conformation-dependent. | Chiral Carboxylic Acids |
| Chiral Amines (e.g., (S)-(-)-α-Methylbenzylamine) | Formation of diastereomeric amides. | Well-established; derivatives often suitable for HPLC separation with UV detection. | Amide bond can be difficult to cleave if recovery of the acid is needed. | Chiral Carboxylic Acids |
| Fluorescent Chiral Derivatization Reagents (e.g., DBD-APy) | Introduction of a fluorescent tag and a chiral center. | High sensitivity (fluorescence detection); suitable for HPLC. | May require specific activation agents; potential for fluorescence quenching. | Chiral Carboxylic Acids, Amino Acids |
| Mosher's Acid (MTPA) | Formation of diastereomeric esters or amides for NMR analysis. | Provides information on absolute configuration and enantiomeric purity via ¹H and ¹⁹F NMR. | Requires NMR spectrometer; analysis can be complex. | Chiral Alcohols and Amines (can be adapted for acids) |
| Chiral Stationary Phases (CSPs) in HPLC | Direct separation of enantiomers on a chiral column. | No derivatization required; direct quantification of enantiomers. | CSPs can be expensive; method development can be time-consuming. | Wide range of chiral compounds |
| Chiral Solvating Agents (CSAs) in NMR | Formation of transient diastereomeric complexes in solution. | No covalent modification; rapid analysis by NMR. | Enantiomeric discrimination can be small; requires relatively high concentrations. | Chiral Carboxylic Acids, Alcohols, Amines |
Experimental Protocols
This compound Derivatization for ECCD Analysis
This protocol is a general guideline and may require optimization for specific carboxylic acids.
Materials:
-
Chiral carboxylic acid
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Esterification: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral carboxylic acid (1 equivalent), this compound (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the di-1-naphthylmethyl ester.
-
ECCD Analysis: Prepare a solution of the purified ester in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for CD spectroscopy.
-
Record the CD and UV-Vis spectra of the sample. An exciton-coupled signal will appear as a bisignate Cotton effect around the absorption maxima of the naphthyl chromophore. The sign of the Cotton effect is then used to determine the absolute configuration based on established models.
Alternative Derivatization with a Chiral Amine for HPLC Analysis
This protocol provides a general procedure for the derivatization of a chiral carboxylic acid with a chiral amine, such as (S)-(-)-α-methylbenzylamine, for separation by HPLC.
Materials:
-
Chiral carboxylic acid
-
(S)-(-)-α-Methylbenzylamine or other chiral amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
HPLC-grade solvents for analysis
Procedure:
-
Amide Formation: In a vial, dissolve the chiral carboxylic acid (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM.
-
Add the chiral amine (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Sample Preparation for HPLC: Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Analyze the sample using a suitable reversed-phase HPLC column and a mobile phase (e.g., a mixture of acetonitrile and water with a modifier like trifluoroacetic acid). The two diastereomeric amides should be separable into two distinct peaks. The enantiomeric excess of the original carboxylic acid can be determined from the relative peak areas.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the this compound derivatization method and a common alternative.
References
A Researcher's Guide to Determining Absolute Stereochemistry: Beyond Di-1-naphthylmethanol
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute stereochemistry is a critical step. While derivatives of 1,1'-binaphthyl-2,2'-diol (BINOL), such as Di-1-naphthylmethanol, have been traditionally employed, a diverse array of powerful alternative methods now offers greater flexibility and, in many cases, more definitive results. This guide provides an objective comparison of the leading techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The spatial arrangement of atoms in a chiral molecule, its absolute configuration, can dramatically influence its biological activity.[1] Consequently, the accurate assignment of stereochemistry is paramount in fields ranging from natural product synthesis to pharmaceutical development.[2][3] This guide explores the principles, performance, and practical considerations of key alternatives to this compound for elucidating absolute stereochemistry.
Comparative Overview of Key Methodologies
The choice of method for determining absolute stereochemistry depends on several factors, including the physical state of the sample, the amount of material available, and the presence of suitable functional groups or chromophores. The following table summarizes the key performance metrics for the most widely used techniques.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal, utilizing anomalous dispersion.[2] | Differential absorption of left and right circularly polarized infrared light.[4][5] | Analysis of the NMR chemical shifts of diastereomeric esters or amides.[6][7] | Differential absorption of left and right circularly polarized UV-Vis light.[8] |
| Sample State | Solid (single crystal)[9] | Solution or neat liquid[10] | Solution[10] | Solution |
| Sample Amount | Micrograms to milligrams[10] | Milligrams[10] | Sub-milligram to milligrams[10] | Micrograms to milligrams |
| Analysis Time | Days to weeks (including crystallization)[10] | Hours to a day[10] | 4-6 hours of active effort over 1-2 days[7][10] | Hours |
| Accuracy | High (often considered definitive)[2] | High (with computational support)[3] | High (dependent on clear spectral differences) | Moderate to High (dependent on chromophore) |
| Key Requirement | High-quality single crystal[11] | Chiral molecule with IR-active vibrations | Chiral alcohol or amine | Chiral molecule with a UV-Vis chromophore |
| Computational Need | Minimal for determination (software for refinement) | Essential (comparison with DFT calculations)[3] | Minimal (manual or software-assisted analysis) | Often required for complex molecules |
In-Depth Analysis of Alternative Methods
X-ray Crystallography: The Gold Standard
X-ray crystallography is widely regarded as the most definitive method for determining absolute stereochemistry.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated.[9] The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion, which occurs when the X-ray energy is near the absorption edge of an atom in the crystal.[2][12] This effect breaks Friedel's Law, leading to measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs), which allows for the unambiguous assignment of the absolute configuration.[13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The primary challenge is to grow a single, high-quality crystal of the compound of interest. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The sample must be of high purity (>98%).[2]
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected over a range of crystal orientations.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data. The Flack parameter is a key indicator, with a value close to 0 for the correct enantiomer and close to 1 for the incorrect one.[14]
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Method
Vibrational circular dichroism (VCD) has emerged as a robust alternative to X-ray crystallography, with the significant advantage of being applicable to molecules in solution.[3][15] The technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure.[5] The absolute configuration is determined by comparing the experimental VCD spectrum with the theoretical spectrum calculated for a specific enantiomer using quantum mechanical methods, typically Density Functional Theory (DFT).[3][4] A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[3]
Experimental Protocol: Vibrational Circular Dichroism
-
Sample Preparation: Dissolve 1-10 mg of the chiral compound in a suitable solvent (e.g., CDCl₃) to a concentration of 0.01-0.1 M. The solvent must be transparent in the IR region of interest.[10]
-
VCD Spectrum Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer. Data is typically collected over a spectral range of 900-2000 cm⁻¹.[10]
-
Computational Modeling:
-
Perform a conformational search for the molecule to identify all low-energy conformers.
-
For each conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. The absolute configuration is assigned based on the best visual match.[3]
Mosher's Method: A Classic NMR Approach
Mosher's method is a widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[7][16] It involves the formation of diastereomeric esters or amides by reacting the chiral substrate with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[17] The resulting diastereomers will have distinct ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety.[6] By systematically comparing the chemical shift differences (Δδ = δS - δR) of the protons on either side of the newly formed ester or amide linkage, the absolute configuration of the original stereocenter can be deduced.[6][7]
Experimental Protocol: Mosher's Ester Analysis
-
Esterification:
-
In two separate reactions, react the chiral alcohol (or amine) with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP).
-
Ensure the reactions go to completion to avoid kinetic resolution.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.
-
Assign the proton signals for the groups on both sides of the original carbinol carbon. 2D NMR techniques (COSY, HSQC) can aid in these assignments.[6]
-
-
Data Analysis:
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.
-
Based on the established model of the MTPA ester conformation, the absolute configuration can be assigned.[16]
-
References
- 1. Absolute configuration - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. purechemistry.org [purechemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Spectroscopic Methods for the Analysis of Di-1-naphthylmethanol Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key spectroscopic techniques for the structural analysis and characterization of Di-1-naphthylmethanol esters. Due to the limited availability of public experimental data for this specific class of esters, this guide utilizes data from closely related analogs, primarily 1-naphthyl acetate and 1-naphthalenemethanol, to provide representative spectral characteristics. The methodologies and principles discussed are broadly applicable to the analysis of aromatic esters.
Introduction to Spectroscopic Analysis
Spectroscopic methods are indispensable tools in modern chemistry, providing detailed information about molecular structure, functional groups, and electronic properties.[1] For this compound esters, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) offers a comprehensive analytical approach. Each technique probes different aspects of the molecular structure, and their combined application allows for unambiguous identification and characterization.
Data Presentation: Comparative Summary of Spectroscopic Data
The following tables summarize the expected quantitative data for a representative this compound ester, based on the analysis of analogous compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Methine Proton (-CH-) | ~ 6.0 - 7.0 | ~ 70 - 80 |
| Naphthyl Aromatic Protons | ~ 7.2 - 8.2 | ~ 120 - 135 |
| Ester Carbonyl Carbon (C=O) | - | ~ 170 |
| Ester Alkyl Group (e.g., -CH₃) | ~ 2.1 | ~ 21 |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. Actual values will vary depending on the specific ester and solvent used.
Table 2: Key Infrared (IR) Absorption Frequencies
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1715 - 1730 | Strong |
| C-O Stretch (Ester) | 1250 - 1310 and 1100 - 1130 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
Note: These ranges are characteristic of aromatic esters. The "Rule of Three" for aromatic esters refers to the strong C=O and two C-O stretching bands.[2]
Table 3: Ultraviolet-Visible (UV-Vis) Absorption Data in Methanol
| Electronic Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |
| π → π* (Naphthyl) | ~280 - 320 | High |
| n → π* (Carbonyl) | ~270 - 300 | Low |
Note: The intense π → π transitions of the naphthalene rings are the most prominent features. The exact λmax and ε values are sensitive to the solvent and substitution on the aromatic rings.*
Table 4: Predicted Mass Spectrometry Fragmentation
| Ion | Predicted m/z | Significance |
| [M]⁺ | Varies with R group | Molecular Ion |
| [M - RCOO]⁺ | 281 | Loss of the carboxylate group |
| [C₁₀H₇]⁺ | 127 | Naphthyl fragment |
Note: Fragmentation patterns are highly dependent on the ionization method. The values above are predictions for a simple this compound ester under electron ionization.
Mandatory Visualization
Experimental Workflow for Spectroscopic Analysis
References
A Comparative Guide to the Reproducibility of the Di-1-naphthylmethanol ECCD Method for Determining Absolute Stereochemistry
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute stereochemistry is a critical step in chemical synthesis and pharmaceutical development. The Di-1-naphthylmethanol Exciton-Coupled Circular Dichroism (ECCD) method offers a powerful approach for this purpose, particularly for chiral carboxylic acids. This guide provides an objective comparison of the this compound ECCD method with other established techniques, supported by available performance data and detailed experimental protocols.
The this compound ECCD method relies on the derivatization of a chiral analyte with an achiral chromophore, this compound. The two naphthyl groups of this reagent act as interacting chromophores that adopt a preferred helical arrangement in the presence of the chiral center. This induced helicity results in a characteristic bisignate Cotton effect in the circular dichroism (CD) spectrum, the sign of which can be correlated to the absolute configuration of the stereocenter through computational analysis.
Performance Comparison of Stereochemical Determination Methods
The selection of an appropriate method for determining absolute stereochemistry depends on various factors, including the nature of the analyte, sample availability, required accuracy, and available instrumentation. Below is a comparison of the this compound ECCD method with other common techniques. While direct statistical data on the reproducibility of the this compound method is not extensively published, the table summarizes available quantitative and qualitative performance metrics.
| Feature | This compound ECCD | Mosher's Method (¹H NMR) | Vibrational Circular Dichroism (VCD) |
| Principle | Exciton-Coupled Circular Dichroism of a chiral derivative. | Analysis of chemical shift differences in diastereomeric esters. | Differential absorption of left and right circularly polarized infrared light. |
| Typical Analytes | Chiral carboxylic acids, amines. | Secondary alcohols and amines. | Wide range of chiral molecules. |
| Sample Amount | Micrograms to milligrams. | 1-5 mg per diastereomer. | Milligrams. |
| Analysis Time | Hours to days (including derivatization and computation). | 4-6 hours of active effort over 1-2 days. | Hours to a day. |
| Reproducibility | High (qualitative assessment from literature). An average error of 3.0% has been reported for a similar ECCD method for determining enantiomeric excess of chiral carboxylates.[1] | High, relies on reproducible NMR measurements. | High, based on consistent vibrational spectra. |
| Accuracy | High, dependent on the accuracy of computational models. | High, well-established empirical rules. | High, based on comparison with quantum chemical calculations. |
| Key Advantages | High sensitivity, applicable to molecules without inherent chromophores (after derivatization). | No specialized spectrometer needed (uses standard NMR). Well-established and widely used. | Broad applicability, provides detailed structural information. Does not require derivatization. |
| Limitations | Requires derivatization, relies on computational analysis which can be complex. | Requires derivatization with two separate enantiomers of the Mosher's acid reagent. Can be difficult to interpret for complex molecules. | Lower sensitivity than ECD, requires more sample. |
Experimental Protocols
This compound ECCD Method
This protocol outlines the general steps for determining the absolute configuration of a chiral carboxylic acid using the this compound ECCD method.
1. Derivatization of the Chiral Carboxylic Acid:
-
Materials: Chiral carboxylic acid, this compound, a suitable coupling reagent (e.g., DCC/DMAP or EDC/DMAP), and an aprotic solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the chiral carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in the aprotic solvent.
-
Add the coupling reagent (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction and purify the resulting Di-1-naphthylmethyl ester by column chromatography.
-
2. ECCD Measurement:
-
Instrumentation: A circular dichroism spectrometer.
-
Procedure:
-
Prepare a solution of the purified Di-1-naphthylmethyl ester in a suitable transparent solvent (e.g., acetonitrile or methanol).
-
Record the CD and UV-Vis spectra of the solution over the appropriate wavelength range (typically 200-400 nm to encompass the naphthyl chromophore absorptions).
-
Process the data to obtain the final ECCD spectrum.
-
3. Computational Analysis:
-
Software: Molecular modeling and quantum chemistry software (e.g., Gaussian, Spartan).
-
Procedure:
-
Perform a conformational search of the Di-1-naphthylmethyl ester using a molecular mechanics force field (e.g., MMFF94).
-
Select the low-energy conformers and optimize their geometries using Density Functional Theory (DFT) (e.g., B3LYP/6-31G*).
-
For each optimized conformer, calculate the theoretical ECD spectrum using Time-Dependent DFT (TD-DFT).
-
Generate a Boltzmann-weighted average of the theoretical ECD spectra based on the relative energies of the conformers.
-
Compare the sign and shape of the experimental ECCD spectrum with the calculated spectrum to assign the absolute configuration.
-
Alternative Method: Mosher's Ester Analysis
A widely used alternative for determining the absolute configuration of chiral alcohols and amines.
1. Derivatization:
-
Materials: Chiral alcohol/amine, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), coupling reagent (e.g., DCC), and a suitable solvent.
-
Procedure:
-
In two separate reactions, react the chiral alcohol/amine with (R)-MTPA and (S)-MTPA to form the two corresponding diastereomeric esters/amides.
-
Purify each diastereomer.
-
2. ¹H NMR Analysis:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Procedure:
-
Acquire the ¹H NMR spectra for both diastereomers.
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons near the chiral center.
-
3. Data Interpretation:
-
Based on the established Mosher's method model, the signs of the Δδ values for protons on either side of the MTPA plane are used to deduce the absolute configuration of the carbinol or amino center.
Visualizing the Workflow and Comparison
To better illustrate the processes, the following diagrams created using Graphviz depict the experimental workflow of the this compound ECCD method and a logical comparison with alternative methods.
References
Safety Operating Guide
Proper Disposal of Di-1-naphthylmethanol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of di-1-naphthylmethanol is critical for maintaining a secure laboratory environment and ensuring environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. This compound is a solid, typically in powder form, and can pose hazards if not handled correctly.
Personal Protective Equipment (PPE): Ensure the following PPE is worn at all times when handling this compound:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
Engineering Controls:
-
Work in a well-ventilated area to avoid dust generation and accumulation.[2]
-
For large-scale operations or in situations where dust may be generated, use a local exhaust ventilation system.
II. Step-by-Step Disposal Procedure
The disposal of this compound waste must be conducted in a manner that prevents environmental contamination and complies with all applicable federal, state, and local regulations.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify all waste containing this compound. This includes pure, unused product, contaminated labware (e.g., filter paper, weighing boats), and solutions.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. It is incompatible with acids, acid anhydrides, and acid chlorides.[1]
Step 2: Waste Collection and Storage
-
Container: Use a designated, properly labeled, and sealable chemical waste container for collecting this compound waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Keep the container tightly closed when not in use.
Step 3: Spill and Contamination Management In the event of a spill, follow these procedures immediately:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Absorb the spill with an inert material such as dry sand or earth.[2]
-
Collect: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Step 4: Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal regulations. Most chemical wastes generated in laboratories are prohibited from disposal in regular trash or down the drain.[3]
III. Quantitative Data Summary
While specific disposal limits are determined by local regulations, the physical and chemical properties of this compound are important for safe handling and disposal.
| Property | Value |
| Physical State | Powder Solid[1] |
| Appearance | White[1] |
| Melting Point/Range | 79 - 83 °C / 174.2 - 181.4 °F[1] |
| Molecular Formula | C21H16O |
| Molecular Weight | 284.35 g/mol |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistical Information for Handling 1-Naphthalenemethanol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety protocols and logistical plans for 1-Naphthalenemethanol (also known as Di-1-naphthylmethanol, CAS 4780-79-4), ensuring operational integrity and personnel safety.[1][2][3][4][5]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. For 1-Naphthalenemethanol, a crystalline solid, the following PPE is required to minimize risks of skin and eye contact, and inhalation.[6][7][8][9]
Recommended PPE for Handling 1-Naphthalenemethanol
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields.[6][7][9] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[8] | Prevents skin contact and absorption. |
| Skin and Body Protection | Laboratory coat or other protective clothing.[7][9] | Minimizes contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator with a particulate filter is recommended if dust is generated.[6][7] | Prevents inhalation of airborne particles. |
Glove Selection and Use
Proper glove selection is critical for preventing skin exposure. The breakthrough time, which is the time it takes for a chemical to permeate the glove material, is a key factor.
| Glove Material | Recommended Use | Breakthrough Time |
| Nitrile Rubber | General handling and splash protection. | For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is suitable.[6] |
Always inspect gloves for signs of degradation or punctures before use and wash hands thoroughly after removal.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling 1-Naphthalenemethanol will ensure minimal exposure and maintain a safe laboratory environment.
Caption: Workflow for the safe handling of 1-Naphthalenemethanol.
Disposal Plan
Proper disposal of 1-Naphthalenemethanol and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
Waste Segregation and Disposal Protocol
| Waste Type | Disposal Procedure |
| Unused 1-Naphthalenemethanol | Treat as hazardous chemical waste. Place in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated hazardous waste container. |
Disposal Methodology:
-
Segregation: Collect all 1-Naphthalenemethanol waste in a dedicated, properly labeled, and sealed container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "1-Naphthalenemethanol".[10]
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[9] Always consult and adhere to all federal, state, and local regulations.[9]
Caption: Step-by-step disposal plan for 1-Naphthalenemethanol waste.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. CAS 4780-79-4: 1-Naphthalenemethanol | CymitQuimica [cymitquimica.com]
- 3. 1-Naphthalenemethanol | C11H10O | CID 20908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. chemimpex.com [chemimpex.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 1-Naphthalenemethanol(4780-79-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. mtu.edu [mtu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
